molecular formula C7H5FN2O B1450346 6-Fluoro-1H-indazol-5-ol CAS No. 1360884-19-0

6-Fluoro-1H-indazol-5-ol

カタログ番号: B1450346
CAS番号: 1360884-19-0
分子量: 152.13 g/mol
InChIキー: XDJJDOKXCSVOFZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Fluoro-1H-indazol-5-ol is a useful research compound. Its molecular formula is C7H5FN2O and its molecular weight is 152.13 g/mol. The purity is usually 95%.
The exact mass of the compound 6-Fluoro-1H-indazol-5-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-Fluoro-1H-indazol-5-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Fluoro-1H-indazol-5-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

6-fluoro-1H-indazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O/c8-5-2-6-4(1-7(5)11)3-9-10-6/h1-3,11H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDJJDOKXCSVOFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=CC(=C1O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1360884-19-0
Record name 6-fluoro-1H-indazol-5-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

An In-Depth Technical Guide to the Characterization and Purification of 6-Fluoro-1H-indazol-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluoro-1H-indazol-5-ol is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery due to the prevalence of the indazole nucleus in a wide array of pharmacologically active compounds.[1][2][3] The presence of both a fluorine atom and a hydroxyl group on the indazole core presents unique opportunities for molecular interactions with biological targets, but also introduces specific challenges in its synthesis, purification, and characterization. This technical guide provides a comprehensive overview of field-proven methodologies for the isolation and rigorous quality assessment of 6-Fluoro-1H-indazol-5-ol, ensuring its suitability for downstream applications in research and development. The protocols described herein are designed to be self-validating, with an emphasis on the causal relationships behind experimental choices to empower researchers with a deep understanding of the underlying chemical principles.

Introduction: The Significance of Substituted Indazoles in Modern Drug Discovery

The indazole ring system, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, is considered a "privileged scaffold" in medicinal chemistry.[2] This is attributed to its ability to mimic the purine core of adenine and guanine, allowing for interactions with a diverse range of biological targets.[4] Consequently, indazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and antiviral properties.[1][2] The incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The hydroxyl group, on the other hand, can act as a crucial hydrogen bond donor and a handle for further chemical modification. Therefore, the successful synthesis and purification of highly pure 6-Fluoro-1H-indazol-5-ol is a critical step in the development of novel therapeutics.

Proposed Synthetic Pathway: A Multi-Step Approach

A robust synthesis of 6-Fluoro-1H-indazol-5-ol can be envisioned through a multi-step sequence, commencing with a commercially available substituted aniline. A plausible and adaptable route is outlined below, drawing upon established methodologies for indazole synthesis.

Synthesis_Workflow A 3-Fluoro-4-methylaniline B 2-Bromo-5-fluoro-4-methylaniline A->B Bromination C N-Acetyl-2-bromo-5-fluoro-4-methylaniline B->C Acetylation D 6-Fluoro-5-methyl-1H-indazole C->D Indazole Formation (Diazotization & Cyclization) E 5-Amino-6-fluoro-1H-indazole D->E Nitration & Reduction F 6-Fluoro-1H-indazol-5-ol E->F Diazotization & Hydrolysis (Sandmeyer-type reaction)

Caption: Proposed synthetic workflow for 6-Fluoro-1H-indazol-5-ol.

Rationale for the Synthetic Strategy

This proposed pathway leverages common and well-documented reactions in organic synthesis. The initial bromination and acetylation steps serve to introduce the necessary functionalities and protect the amino group for the subsequent indazole ring formation. The core indazole synthesis can be achieved through a diazotization of the aniline followed by an intramolecular cyclization. The conversion of the methyl group to a hydroxyl group via a nitration-reduction-diazotization sequence is a classic and reliable method for introducing a hydroxyl group onto an aromatic ring.

Purification of 6-Fluoro-1H-indazol-5-ol: A Two-Pronged Approach

The purification of the final compound is paramount to ensure the reliability of subsequent biological assays. A combination of column chromatography and recrystallization is recommended to achieve high purity (>99%).

Flash Column Chromatography

Flash column chromatography is an effective initial purification step to remove major impurities from the crude reaction mixture.

Experimental Protocol:

  • Slurry Preparation: The crude 6-Fluoro-1H-indazol-5-ol is adsorbed onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., methanol), adding the silica gel, and then removing the solvent under reduced pressure.

  • Column Packing: A silica gel column is packed using a gradient of ethyl acetate in hexanes, starting with a low polarity mixture (e.g., 10% ethyl acetate) and gradually increasing the polarity.

  • Elution: The sample is loaded onto the column and eluted with the solvent gradient. Fractions are collected and analyzed by Thin Layer Chromatography (TLC).

  • Fraction Pooling: Fractions containing the pure product are combined and the solvent is removed under reduced pressure.

Table 1: Typical Parameters for Flash Column Chromatography

ParameterValueRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for polar compounds.
Mobile Phase Hexanes/Ethyl Acetate Gradient (e.g., 10% to 60% Ethyl Acetate)Allows for the separation of compounds with varying polarities.
Detection UV light (254 nm)The aromatic indazole core is UV active.
Recrystallization

Recrystallization is a powerful technique for achieving high purity by removing minor impurities that may have co-eluted during chromatography.

Experimental Protocol:

  • Solvent Selection: The partially purified solid is dissolved in a minimum amount of a hot solvent or solvent mixture (e.g., ethanol/water or acetone/water). The ideal solvent system will dissolve the compound when hot but have limited solubility when cold.

  • Hot Filtration: If any insoluble impurities are present, the hot solution is filtered.

  • Crystallization: The solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.

  • Isolation and Drying: The crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.

Purification_Workflow Crude Crude Product Chromatography Flash Column Chromatography Crude->Chromatography Removal of major impurities Recrystallization Recrystallization Chromatography->Recrystallization Removal of minor impurities Pure Pure 6-Fluoro-1H-indazol-5-ol (>99%) Recrystallization->Pure Characterization_Workflow Compound Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR HPLC HPLC Analysis Compound->HPLC MS Mass Spectrometry Compound->MS Identity Structural Confirmation NMR->Identity Purity Purity Assessment (>99%) HPLC->Purity MW Molecular Weight Confirmation MS->MW

Sources

The Ascendant Role of Fluorinated Indazole Derivatives in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold, a bicyclic heteroaromatic system, has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] The strategic incorporation of fluorine atoms into this scaffold has proven to be a transformative approach, significantly enhancing the pharmacological properties of the resulting derivatives. This technical guide provides an in-depth exploration of the diverse biological activities of fluorinated indazole derivatives, with a primary focus on their applications in oncology, inflammation, and neurodegenerative diseases. We will delve into the mechanistic underpinnings of their therapeutic effects, present detailed experimental protocols for their evaluation, and offer insights into the rational design of next-generation fluorinated indazole-based therapeutics.

The Indazole Scaffold: A Foundation for Therapeutic Innovation

Indazole, a fusion of benzene and pyrazole rings, presents a unique electronic and structural framework that is amenable to diverse chemical modifications.[3] This versatility has allowed for the development of a vast library of derivatives with a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][3][4] Several FDA-approved drugs, such as the anti-cancer agents Pazopanib and Axitinib, feature the indazole core, underscoring its therapeutic relevance.[2][5]

The Fluorine Advantage: Enhancing "Drug-Likeness"

The introduction of fluorine into drug candidates can profoundly influence their pharmacokinetic and pharmacodynamic profiles. Key benefits of fluorination include:

  • Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic degradation by cytochrome P450 enzymes. This often leads to a longer in vivo half-life.

  • Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with target proteins, thereby increasing binding affinity and potency.

  • Improved Membrane Permeability: In some instances, the lipophilicity imparted by fluorine can enhance a molecule's ability to cross cellular membranes and the blood-brain barrier.

  • Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can be crucial for target engagement.

The strategic placement of fluorine atoms on the indazole scaffold can therefore be a powerful tool to optimize the therapeutic potential of these derivatives.[6]

Anticancer Activity of Fluorinated Indazole Derivatives

Fluorinated indazole derivatives have demonstrated significant promise as anticancer agents, primarily through their ability to inhibit various protein kinases that are critical for tumor growth and survival.[2][5]

Mechanism of Action: Kinase Inhibition and Induction of Apoptosis

Many fluorinated indazoles function as potent inhibitors of tyrosine kinases and serine/threonine kinases.[5] These enzymes play a central role in signal transduction pathways that regulate cell proliferation, differentiation, and survival. By blocking the activity of kinases such as VEGFR, FGFR, and Aurora kinases, these compounds can disrupt tumor angiogenesis, inhibit cancer cell growth, and induce apoptosis (programmed cell death).[1][2][7]

For instance, some derivatives have been shown to upregulate pro-apoptotic proteins like Bax and cleaved caspase-3, while downregulating the anti-apoptotic protein Bcl-2.[8][9] This shift in the balance of apoptotic regulators ultimately leads to the demise of cancer cells. Furthermore, some compounds can increase the levels of reactive oxygen species (ROS) within tumor cells, leading to oxidative stress and mitochondrial dysfunction, further contributing to apoptosis.[8][9]

Data Summary: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected fluorinated indazole derivatives against various cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cells.

Compound IDCancer Cell LineIC50 (µM)Key FindingsReference
Compound 2f 4T1 (Breast Cancer)0.23 - 1.15Inhibited cell proliferation, colony formation, migration, and invasion. Induced apoptosis via the ROS-mitochondrial pathway.[8]
Compound 100 KG1 (Leukemia)FGFR1: <4.1 nM, FGFR2: 2.0 ± 0.8 nMPotent enzymatic and antiproliferative activities.[1]
Compound 106 -FGFR1: 2.0 ± 0.4 µM, FGFR2: 0.8 ± 0.3 µM, FGFR3: 4.5 ± 1.6 µMIdentified as a potent inhibitor of FGFR kinases.[1]
Compound 123 -Aurora A: 0.026 µM, Aurora B: 0.015 µMPotent dual inhibitor of Aurora A and B kinases.[1]
Compound 6o K562 (Chronic Myeloid Leukemia)5.15Exhibited promising inhibitory effect and good selectivity for normal cells.
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method commonly used to assess the metabolic activity of cells, which serves as an indicator of cell viability.[10][11]

Materials:

  • Cancer cell lines (e.g., A549, K562, PC-3, Hep-G2)[12]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Fluorinated indazole derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the fluorinated indazole derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Experimental Workflow: Anticancer Drug Screening

Anticancer_Screening_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation synthesis Compound Synthesis & Characterization cell_lines Cancer Cell Line Selection synthesis->cell_lines Initial Screening viability Cell Viability Assays (e.g., MTT) cell_lines->viability Determine IC50 mechanism Mechanism of Action Studies (e.g., Apoptosis, Kinase Assays) viability->mechanism Elucidate Pathway animal_model Animal Model Selection (e.g., Xenograft) mechanism->animal_model Promising Candidates efficacy Tumor Growth Inhibition Studies animal_model->efficacy toxicity Toxicity & Pharmacokinetic Analysis efficacy->toxicity lead_opt Lead Optimization toxicity->lead_opt Refine Structure

Caption: A streamlined workflow for the preclinical evaluation of novel anticancer compounds.

Anti-inflammatory Activity of Fluorinated Indazole Derivatives

Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. Fluorinated indazole derivatives have emerged as promising anti-inflammatory agents.[3][13]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit the production of pro-inflammatory mediators. This can involve the inhibition of enzymes like cyclooxygenase-2 (COX-2), which is responsible for the synthesis of prostaglandins, and the suppression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[13] Some fluorinated indazoles have also been shown to inhibit p38 kinase, a key regulator of the inflammatory response.[6]

Data Summary: In Vivo Anti-inflammatory Activity

The following table summarizes the in vivo anti-inflammatory activity of selected indazole derivatives in the carrageenan-induced rat paw edema model.

CompoundDose (mg/kg)% Inhibition of Edema (at 5 hours)Reference
Indazole 10061.03%[13]
5-Aminoindazole 10083.09%[13]
Diclofenac (Control) 1084.50%[13]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reliable in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[13]

Materials:

  • Wistar rats (150-200g)

  • Carrageenan solution (1% w/v in saline)

  • Fluorinated indazole derivatives (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Pletysmometer or digital calipers

  • Standard anti-inflammatory drug (e.g., Diclofenac)

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6), including a control group, a standard drug group, and test groups receiving different doses of the fluorinated indazole derivatives.

  • Drug Administration: Administer the test compounds and the standard drug orally or intraperitoneally one hour before the carrageenan injection. The control group receives only the vehicle.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume or diameter immediately after the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a pletysmometer or calipers.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the control group.

Signaling Pathway: p38 Kinase-Mediated Inflammation

p38_Pathway LPS LPS / Cytokines TLR4 TLR4 LPS->TLR4 MKK3_6 MKK3/6 TLR4->MKK3_6 p38 p38 MAPK MKK3_6->p38 TF Transcription Factors (e.g., AP-1, NF-κB) p38->TF Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) TF->Cytokines Indazole Fluorinated Indazole Derivatives Indazole->p38 Inhibition

Caption: Inhibition of the p38 MAPK signaling pathway by fluorinated indazole derivatives.

Neuroprotective Activity of Fluorinated Indazole Derivatives

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neurons. Fluorinated indazole derivatives are being investigated for their potential to protect neurons from damage and death.[14][15]

Mechanism of Action: Targeting Key Enzymes in Neurological Disorders

The neuroprotective effects of these compounds may be mediated through the inhibition of enzymes such as monoamine oxidase (MAO), glycogen synthase kinase 3 (GSK3), and leucine-rich repeat kinase 2 (LRRK2), which are implicated in the pathogenesis of neurodegenerative diseases.[14][15] By modulating the activity of these enzymes, fluorinated indazoles can potentially interfere with disease progression. Additionally, some derivatives act as positive allosteric modulators (PAMs) of nicotinic acetylcholine receptors (nAChRs), which could be beneficial for treating cognitive deficits.[6]

Conclusion and Future Directions

Fluorinated indazole derivatives represent a highly promising class of therapeutic agents with a remarkable breadth of biological activities. Their success in oncology has paved the way for their exploration in other therapeutic areas, including inflammation and neurodegeneration. The continued application of rational drug design principles, aided by a deeper understanding of the structure-activity relationships and mechanisms of action, will undoubtedly lead to the development of even more potent and selective fluorinated indazole-based drugs in the future.

References

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021-04-20). RSC Advances.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021-04-27). RSC Advances.
  • Different biological activities reported with Indazole derivatives.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.
  • Indazole From Natural Resources And Biological Activity.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021-04-27). RSC Advances.
  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2024-10-25). RSC Advances.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
  • Importance of Indazole against Neurological Disorders.
  • Synthesis and Evaluation of Anticancer Activity of Indazole Derivatives. (2025-08-10).
  • New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. PubMed Central.
  • Importance of Indazole against Neurological Disorders. PubMed.
  • Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. (2022-08-08). Frontiers.
  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Deriv
  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central.
  • In Vivo Pharmacology Models for Cancer Target Research. PubMed.
  • Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualiz
  • Novel anti-inflammatory compounds that alleviate experimental autoimmune encephalomyelitis. (2025-02-28). PubMed.
  • Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. (2024-12-05). PubMed.

Sources

Unlocking the Therapeutic Potential of 6-Fluoro-1H-indazol-5-ol: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of compounds with diverse therapeutic applications. Among these, 6-Fluoro-1H-indazol-5-ol presents a compelling case for in-depth investigation due to its structural similarity to known bioactive molecules. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically identify and validate the potential therapeutic targets of this promising compound. By integrating established principles of chemical biology with cutting-edge experimental and computational methodologies, this document outlines a strategic pathway from hypothetical target identification to robust preclinical validation. We will explore potential target classes, including protein kinases and components of the endocannabinoid and inflammatory systems, and provide detailed protocols for their investigation. The overarching goal is to furnish the scientific community with the necessary tools and conceptual understanding to unlock the full therapeutic promise of 6-Fluoro-1H-indazol-5-ol.

Introduction: The Indazole Scaffold and the Promise of 6-Fluoro-1H-indazol-5-ol

Indazole derivatives have emerged as a privileged class of heterocyclic compounds in drug discovery, with applications spanning oncology, neurodegenerative disorders, inflammation, and cardiovascular diseases.[1][2] Their remarkable biological activity stems from their ability to mimic the purine core of endogenous ligands, thereby interacting with a wide array of biological targets. The specific compound, 6-Fluoro-1H-indazol-5-ol, is a relatively under-explored molecule. However, its structural features—a fluorinated indazole core and a hydroxyl group—suggest a high potential for specific and potent biological interactions. The fluorine atom can enhance metabolic stability and binding affinity, while the hydroxyl group can participate in crucial hydrogen bonding within a target's binding site.[3]

This guide will navigate the user through a logical, evidence-based process to elucidate the mechanism of action of 6-Fluoro-1H-indazol-5-ol, focusing on the identification and validation of its primary therapeutic targets.

Postulated Therapeutic Target Classes

Based on the extensive literature on indazole derivatives and structurally analogous compounds, we can hypothesize several high-priority target classes for 6-Fluoro-1H-indazol-5-ol.

Protein Kinases: A Prevalent Target for Indazoles

The indazole moiety is a well-established hinge-binding motif in numerous kinase inhibitors.[4] Several kinases are implicated in a range of pathologies, making them attractive therapeutic targets.

  • Receptor Interacting Protein 2 (RIP2) Kinase: A key mediator of the innate immune response, RIP2 kinase is a validated target for inflammatory diseases.[5] The discovery of potent and selective RIP2 inhibitors containing a fluoro-indazole core highlights this as a strong potential target.[5]

  • Leucine-Rich Repeat Kinase 2 (LRRK2): Mutations and hyperactivity of LRRK2 are strongly associated with Parkinson's disease.[6] The development of indazole-based LRRK2 inhibitors makes this a compelling avenue of investigation, especially given the neuroprotective potential of similar indazole compounds.[7]

  • Polo-like Kinase 4 (PLK4): As a critical regulator of centriole duplication, PLK4 is a target in oncology.[8] Indazole-based compounds have shown potent inhibitory activity against PLK4, suggesting a potential anti-cancer application for 6-Fluoro-1H-indazol-5-ol.[8]

  • Other Relevant Kinases: The broad applicability of the indazole scaffold suggests that a wider kinase screen, including targets like Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR), would be a prudent initial step.[9]

Neuroinflammation and Tauopathy: A Clue from a Close Analog

A pivotal study on the structurally similar compound, 6-Hydroxy-1H-indazole, demonstrated neuroprotective effects in a mouse model of Parkinson's disease.[10] The proposed mechanism involved the reduction of hyperphosphorylated tau protein.[10] This strongly suggests that 6-Fluoro-1H-indazol-5-ol may also modulate signaling pathways involved in tau phosphorylation, a key pathological hallmark of Alzheimer's disease and other tauopathies.

The Endocannabinoid System: A Potential for Neuromodulation

Patents have been filed for indazole derivatives as modulators of the cannabinoid receptor 1 (CB1).[11] The CB1 receptor is a key component of the endocannabinoid system, which plays a crucial role in regulating neurotransmission, pain, and inflammation.[6] The potential for 6-Fluoro-1H-indazol-5-ol to interact with CB1 or other components of the endocannabinoid system warrants investigation.

Inflammatory Pathways: Targeting COX-2

Indazole derivatives have demonstrated significant anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins.[2] An in-depth analysis of the COX-2 inhibitory potential of 6-Fluoro-1H-indazol-5-ol is a logical step in characterizing its biological activity.

A Strategic Workflow for Target Identification and Deconvolution

A multi-pronged approach, combining computational and experimental methods, is essential for the confident identification of the therapeutic targets of 6-Fluoro-1H-indazol-5-ol.

Target_Identification_Workflow cluster_computational Computational Prediction cluster_experimental Experimental Screening & Validation C1 In Silico Target Prediction (Molecular Docking, Pharmacophore Modeling) E1 Initial Broad Spectrum Screening (e.g., Kinase Panel) C1->E1 Guides initial screen E2 Hypothesis-Driven Screening (Tau, CB1, COX-2 Assays) C1->E2 Provides structural rationale E1->E2 Narrows down potential targets E4 Target Validation in Cellular Models E2->E4 Confirms direct target engagement E3 Unbiased Target Identification (Affinity Chromatography, Chemical Proteomics) E3->E4 Identifies novel targets E5 In Vivo Model Validation E4->E5 Confirms physiological relevance

Figure 1: A strategic workflow for the identification and validation of therapeutic targets for 6-Fluoro-1H-indazol-5-ol, integrating computational and experimental approaches.

Experimental Methodologies for Target Identification

Computational Target Prediction (In Silico)

Before embarking on extensive experimental work, computational methods can provide valuable insights into the likely protein targets of 6-Fluoro-1H-indazol-5-ol.[12]

  • Molecular Docking: This technique predicts the preferred orientation of the compound when bound to a target protein. By docking 6-Fluoro-1H-indazol-5-ol into the crystal structures of potential targets (e.g., various kinases, COX-2), one can estimate the binding affinity and identify key interactions.[12]

  • Pharmacophore Modeling: This method identifies the essential 3D arrangement of functional groups required for biological activity. A pharmacophore model can be built based on known active ligands for a particular target and then used to screen for new compounds, such as 6-Fluoro-1H-indazol-5-ol, that fit the model.[12]

Unbiased Target Identification: Fishing for Binding Partners

Unbiased approaches aim to identify the binding partners of a compound without prior assumptions.

  • Affinity Chromatography: This is a powerful technique to isolate proteins that bind to a specific ligand.[13]

    Protocol: Affinity Chromatography for Target Pull-Down

    • Immobilization of 6-Fluoro-1H-indazol-5-ol: Covalently attach the compound to a solid support (e.g., agarose beads) via a linker. The attachment point should be carefully chosen to minimize disruption of the compound's binding pharmacophore.

    • Preparation of Cell Lysate: Prepare a protein extract from a relevant cell line or tissue.

    • Incubation: Incubate the cell lysate with the immobilized compound to allow for binding.

    • Washing: Wash the beads extensively to remove non-specifically bound proteins.

    • Elution: Elute the specifically bound proteins from the beads. This can be done by changing the buffer conditions (e.g., pH, salt concentration) or by competing with a high concentration of the free compound.

    • Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

  • Chemical Proteomics: This approach uses chemical probes to identify protein targets in a complex biological sample.[14] This can involve photo-affinity labeling, where a light-activated group on the probe covalently links it to its binding partner.[1]

Affinity_Chromatography_Workflow A Immobilize 6-Fluoro-1H-indazol-5-ol on solid support C Incubate lysate with immobilized compound A->C B Prepare cell lysate B->C D Wash away non-specific binding proteins C->D E Elute specifically bound proteins D->E F Identify proteins by Mass Spectrometry E->F

Figure 2: A simplified workflow for identifying protein targets of 6-Fluoro-1H-indazol-5-ol using affinity chromatography.

Hypothesis-Driven Target Validation

Based on the initial hypotheses, a series of targeted assays should be performed to confirm direct engagement and functional modulation of the postulated targets.

Kinase Inhibition Assays

Protocol: In Vitro Kinase Inhibition Assay (e.g., for RIP2, LRRK2, PLK4)

  • Reagents: Recombinant active kinase, substrate peptide, ATP, and 6-Fluoro-1H-indazol-5-ol.

  • Assay Setup: In a 96- or 384-well plate, combine the kinase, substrate, and varying concentrations of the test compound.

  • Initiation of Reaction: Add ATP to start the kinase reaction.

  • Incubation: Incubate at the optimal temperature for the specific kinase.

  • Detection: Measure the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (with ³²P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC₅₀ value.

Tau Phosphorylation Assay in a Cellular Context

Protocol: Cellular Tau Phosphorylation Assay

  • Cell Culture: Use a neuronal cell line (e.g., SH-SY5Y) or primary neurons.

  • Induction of Tau Hyperphosphorylation: Treat the cells with an agent known to induce tau hyperphosphorylation (e.g., okadaic acid).

  • Treatment with 6-Fluoro-1H-indazol-5-ol: Co-treat or pre-treat the cells with varying concentrations of the test compound.

  • Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration.

  • Western Blot Analysis: Separate the protein lysates by SDS-PAGE and transfer to a membrane. Probe the membrane with antibodies specific for phosphorylated tau (e.g., AT8, PHF-1) and total tau.

  • Quantification: Quantify the band intensities to determine the ratio of phosphorylated tau to total tau.

Cannabinoid Receptor Binding and Activity Assays

Protocol: CB1 Receptor Binding Assay

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the human CB1 receptor.

  • Radioligand Binding: Incubate the membranes with a known radiolabeled CB1 ligand (e.g., [³H]CP-55,940) in the presence of varying concentrations of 6-Fluoro-1H-indazol-5-ol.

  • Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters to determine the amount of bound radioligand.

  • Data Analysis: Determine the ability of the test compound to displace the radioligand and calculate its binding affinity (Ki).

Protocol: CB1 Receptor Functional Assay (e.g., cAMP Assay)

  • Cell Culture: Use cells expressing the CB1 receptor and a reporter system (e.g., cAMP-responsive element-luciferase).

  • Forskolin Stimulation: Treat the cells with forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels.

  • Treatment with 6-Fluoro-1H-indazol-5-ol: Co-treat the cells with varying concentrations of the test compound.

  • Measurement of cAMP: Measure the intracellular cAMP levels using a commercially available kit.

  • Data Analysis: Determine the effect of the compound on forskolin-stimulated cAMP production to assess its agonist or antagonist activity at the CB1 receptor.

COX-2 Inhibition Assay

Protocol: In Vitro COX-2 Inhibition Assay

  • Reagents: Recombinant human COX-2 enzyme, arachidonic acid (substrate), and a detection reagent.

  • Assay Setup: In a suitable assay plate, combine the COX-2 enzyme with varying concentrations of 6-Fluoro-1H-indazol-5-ol.

  • Initiation of Reaction: Add arachidonic acid to start the enzymatic reaction.

  • Incubation: Incubate at 37°C for a specified time.

  • Detection: Measure the production of prostaglandin H2 (PGH2) or other downstream prostaglandins using a colorimetric or fluorometric method.[8]

  • Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC₅₀ value.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison of potencies (e.g., IC₅₀, Ki values) across different targets.

Table 1: Hypothetical Inhibitory Activity of 6-Fluoro-1H-indazol-5-ol Against a Panel of Protein Kinases

Kinase TargetIC₅₀ (nM)
RIP250
LRRK2120
PLK485
CDK2>10,000
EGFR>10,000

Table 2: Hypothetical Functional Activity of 6-Fluoro-1H-indazol-5-ol at Postulated Targets

TargetAssayActivityPotency (EC₅₀/IC₅₀)
Tau PhosphorylationCellular AssayInhibition250 nM
CB1 ReceptorBinding AssayDisplacementKi = 500 nM
CB1 ReceptorFunctional AssayAntagonistIC₅₀ = 750 nM
COX-2Enzyme AssayInhibitionIC₅₀ = 1.2 µM

Conclusion and Future Directions

The systematic approach outlined in this technical guide provides a robust framework for elucidating the therapeutic targets of 6-Fluoro-1H-indazol-5-ol. By combining computational predictions with both unbiased and hypothesis-driven experimental validation, researchers can confidently identify and characterize the primary mechanism of action of this promising compound. The initial focus on protein kinases, tau phosphorylation, the endocannabinoid system, and inflammatory enzymes represents a logical starting point based on the rich pharmacology of the indazole scaffold.

Upon successful identification and validation of a primary target, subsequent steps will involve lead optimization to improve potency, selectivity, and pharmacokinetic properties. In vivo studies in relevant disease models will be crucial to establish the therapeutic efficacy and safety profile of 6-Fluoro-1H-indazol-5-ol and its derivatives. The journey from a promising molecule to a clinically viable therapeutic is arduous, but a thorough and systematic approach to target identification and validation, as detailed herein, is the essential first step.

References

  • Taylor & Francis. (n.d.). Indazole – Knowledge and References. Retrieved January 26, 2026, from [Link]

  • T. S. Belal, et al. (2021). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central. [Link]

  • Lin, J. H. (2012). Target prediction of small molecules with information of key molecular interactions. Current topics in medicinal chemistry. [Link]

  • Hideshima, T., et al. (2007). Identification and validation of novel therapeutic targets for multiple myeloma. PubMed. [Link]

  • Haider, M. F., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC - NIH. [Link]

  • Lomenick, B., et al. (2011). Target deconvolution techniques in modern phenotypic profiling. PMC - NIH. [Link]

  • Tan, Y., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. [Link]

  • Lee, H., & Lee, J. W. (2021). Target identification of small molecules: an overview of the current applications in drug discovery. PMC - PubMed Central. [Link]

  • Lomenick, B., et al. (2009). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]

  • Zhang, T., et al. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences. [Link]

  • Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). WO2009106980A2 - Indazole derivatives.
  • Wang, Y., et al. (2016). Protective role of 6-Hydroxy-1-H-Indazole in an MPTP-induced mouse model of Parkinson's disease. PubMed. [Link]

  • Harris, P. A., et al. (2016). The Identification and Pharmacological Characterization of 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583), a Highly Potent and Selective Inhibitor of RIP2 Kinase. PubMed. [Link]

  • Deventer, M. H., et al. (2023). In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists. PMC - NIH. [Link]

  • Hermange, P., et al. (2018). Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [18F] PET tracer. PMC - PubMed Central. [Link]

  • Del Tredici, A. L., et al. (2012). Screening for Novel LRRK2 Inhibitors Using a High- Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation. ScienceOpen. [Link]

  • Zhang, Z., et al. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. PMC - NIH. [Link]

  • National Academies of Sciences, Engineering, and Medicine. (2014). Target Validation. In Improving and Accelerating Therapeutic Development for Nervous System Disorders. National Academies Press (US). [Link]

  • Zhou, H., et al. (2020). 1-Pyrazolyl-5,6-Disubstituted Indazole Derivatives as LRRK2 Inhibitors for Treating Parkinson's Disease. PMC - NIH. [Link]

  • Conduct Science. (2019). Affinity Chromatography Protocol. Retrieved January 26, 2026, from [Link]

  • Shore, D., et al. (2019). Discovery of potent azaindazole leucine-rich repeat kinase 2 (LRRK2) inhibitors possessing a key intramolecular hydrogen bond - Part 2. PubMed. [Link]

Sources

6-Fluoro-1H-indazol-5-ol mechanism of action in cancer cells

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Core Mechanism of Action of 6-Fluoro-1H-indazol-5-ol in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold represents a cornerstone in the development of targeted cancer therapies, with several approved drugs and numerous clinical candidates. This technical guide delves into the hypothesized mechanism of action of a specific derivative, 6-Fluoro-1H-indazol-5-ol, in cancer cells. While direct experimental data for this compound is not yet prevalent in public-domain literature, this document synthesizes information from structurally related indazole-based kinase inhibitors to propose a plausible and testable mechanistic framework. We will explore its likely molecular targets, the downstream signaling pathways it may modulate, and the consequent cellular effects. Furthermore, this guide provides detailed experimental protocols for researchers to validate these hypotheses, empowering further investigation into the therapeutic potential of 6-Fluoro-1H-indazol-5-ol.

Introduction: The Indazole Scaffold in Oncology

Indazole-containing molecules are recognized for their wide range of pharmacological activities, including potent anti-tumor effects.[1][2] The indazole core acts as a versatile pharmacophore, capable of interacting with the ATP-binding pockets of various protein kinases.[1] Protein kinases are crucial regulators of cellular signaling pathways that, when dysregulated, can drive cancer cell proliferation, survival, and metastasis.[1] Consequently, kinase inhibitors have become a major class of targeted cancer therapies.

Several FDA-approved anticancer drugs, such as Axitinib and Pazopanib, feature the indazole scaffold and function as multi-kinase inhibitors.[1][2] These drugs primarily target receptor tyrosine kinases (RTKs) like Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR), thereby inhibiting tumor angiogenesis and growth.[1] The proven success of these agents underscores the therapeutic potential of novel indazole derivatives.

6-Fluoro-1H-indazol-5-ol is a small molecule with a substitution pattern that suggests potential as a kinase inhibitor. The fluorine atom can enhance binding affinity and metabolic stability, while the hydroxyl group can form key hydrogen bonds within a kinase's active site. This guide will put forth a scientifically reasoned hypothesis for its mechanism of action and provide the tools for its experimental validation.

A Hypothesized Mechanism of Action for 6-Fluoro-1H-indazol-5-ol

Based on the structure of 6-Fluoro-1H-indazol-5-ol and the known targets of similar indazole derivatives, we hypothesize that this compound functions as a multi-kinase inhibitor , primarily targeting key drivers of oncogenic signaling.

Proposed Molecular Targets

The structural features of 6-Fluoro-1H-indazol-5-ol suggest potential inhibitory activity against the following kinase families:

  • Fibroblast Growth Factor Receptors (FGFRs): The indazole core is a known scaffold for FGFR inhibitors.[1] Dysregulation of FGFR signaling is implicated in various cancers, promoting cell proliferation, survival, and angiogenesis.

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Many indazole-based inhibitors, including approved drugs, target VEGFRs.[1] Inhibition of VEGFR signaling is a clinically validated anti-angiogenic strategy.

  • Src Family Kinases (SFKs): The 5-hydroxyl group could facilitate interaction with the hinge region of SFKs, which are non-receptor tyrosine kinases involved in cell proliferation, survival, and migration.

  • Polo-like Kinase 4 (PLK4): Some indazole derivatives have shown potent inhibition of PLK4, a serine/threonine kinase that plays a critical role in centrosome duplication and cell cycle progression.[3][4]

Downstream Signaling Pathway Modulation

Inhibition of the proposed target kinases by 6-Fluoro-1H-indazol-5-ol would likely lead to the downregulation of major oncogenic signaling pathways:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation and is frequently hyperactivated in cancer. Both FGFR and VEGFR signaling can activate the MAPK cascade.

  • PI3K-AKT-mTOR Pathway: This pathway is critical for cell growth, survival, and metabolism. Its activation is also downstream of FGFR and VEGFR.

The inhibition of these pathways would ultimately lead to a reduction in the expression and activity of proteins required for cell cycle progression and survival.

Hypothesized Signaling Pathway of 6-Fluoro-1H-indazol-5-ol cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK FGFR / VEGFR RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Compound 6-Fluoro-1H-indazol-5-ol Compound->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival

Caption: Hypothesized signaling pathway modulated by 6-Fluoro-1H-indazol-5-ol.

Anticipated Cellular Consequences

The inhibition of the aforementioned signaling pathways is expected to manifest in several key anti-cancer cellular phenotypes:

  • Inhibition of Cell Proliferation: By blocking pro-proliferative signals, 6-Fluoro-1H-indazol-5-ol is expected to reduce the rate of cancer cell division.

  • Induction of Apoptosis: The suppression of survival signals from the PI3K/AKT pathway can lead to the activation of the intrinsic apoptotic cascade. This is often characterized by the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and downregulation of the anti-apoptotic protein Bcl-2.[2]

  • Cell Cycle Arrest: Disruption of kinase signaling can lead to cell cycle arrest at various checkpoints, preventing cells from progressing through division. For example, inhibition of PLK4 can lead to G2/M arrest.

Experimental Workflows for Mechanistic Validation

To rigorously test the hypothesized mechanism of action of 6-Fluoro-1H-indazol-5-ol, a series of well-established in vitro assays are recommended.

Experimental Workflow start Start: Hypothesized Compound (6-Fluoro-1H-indazol-5-ol) kinase_assay In vitro Kinase Assay start->kinase_assay Identify Targets cell_viability Cell Viability Assay (MTT) start->cell_viability Determine IC50 conclusion Conclusion: Elucidated Mechanism of Action kinase_assay->conclusion western_blot Western Blotting cell_viability->western_blot Analyze Signaling apoptosis_assay Apoptosis Assay (Flow Cytometry) cell_viability->apoptosis_assay Quantify Apoptosis western_blot->conclusion apoptosis_assay->conclusion

Caption: A logical workflow for investigating the mechanism of action.

In Vitro Kinase Inhibition Assay

Objective: To identify the specific protein kinases that are directly inhibited by 6-Fluoro-1H-indazol-5-ol.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of 6-Fluoro-1H-indazol-5-ol in DMSO.

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Prepare a solution of the kinase of interest and its specific substrate peptide in kinase buffer.

    • Prepare an ATP solution in kinase buffer.

  • Assay Procedure:

    • Add the test compound (6-Fluoro-1H-indazol-5-ol) at various concentrations to the wells of a microtiter plate.

    • Add the kinase and substrate solution to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound-kinase binding.[5]

    • Initiate the kinase reaction by adding the ATP solution.[5]

    • Incubate the reaction for a defined period (e.g., 30-60 minutes) at 30°C.

    • Stop the reaction by adding a stop solution (e.g., EDTA).[5]

  • Detection:

    • Quantify the kinase activity using a suitable detection method, such as:

      • ADP-Glo™ Kinase Assay (Promega): This luminescent assay measures the amount of ADP produced, which is directly proportional to kinase activity.[6][7]

      • Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT)

Objective: To determine the cytotoxic and anti-proliferative effects of 6-Fluoro-1H-indazol-5-ol on a panel of human cancer cell lines.

Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with increasing concentrations of 6-Fluoro-1H-indazol-5-ol for 24, 48, and 72 hours. Include a DMSO-treated control group.

  • MTT Addition and Incubation:

    • After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[8]

  • Formazan Solubilization:

    • Carefully remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.[8]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the DMSO control.

    • Determine the IC50 value for each cell line and time point.

Western Blotting for Signaling Pathway Analysis

Objective: To investigate the effect of 6-Fluoro-1H-indazol-5-ol on the phosphorylation status and expression levels of key proteins in the hypothesized signaling pathways.

Protocol:

  • Cell Lysis:

    • Treat cancer cells with 6-Fluoro-1H-indazol-5-ol at concentrations around the IC50 value for various time points.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of target proteins (e.g., p-FGFR, FGFR, p-ERK, ERK, p-AKT, AKT) and apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3).

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis and distinguish it from necrosis in cancer cells treated with 6-Fluoro-1H-indazol-5-ol.

Protocol:

  • Cell Treatment:

    • Treat cancer cells with 6-Fluoro-1H-indazol-5-ol at its IC50 concentration for 24 and 48 hours.

  • Cell Staining:

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[11]

    • Incubate in the dark for 15 minutes at room temperature.[11]

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Data Presentation and Interpretation

To facilitate the analysis and comparison of experimental results, all quantitative data should be summarized in clearly structured tables.

Table 1: Example Data Summary for 6-Fluoro-1H-indazol-5-ol

AssayCell LineParameterResult
Kinase Inhibition -IC50 (FGFR1)e.g., 0.5 µM
-IC50 (VEGFR2)e.g., 1.2 µM
Cell Viability (MTT) MCF-7IC50 (48h)e.g., 5.8 µM
HCT116IC50 (48h)e.g., 7.2 µM
Western Blot MCF-7p-ERK/ERK ratioe.g., 0.4-fold decrease
MCF-7Cleaved Caspase-3e.g., 3.5-fold increase
Apoptosis (Flow) MCF-7% Apoptotic Cellse.g., 35%

Conclusion

While the precise mechanism of action of 6-Fluoro-1H-indazol-5-ol in cancer cells awaits direct experimental elucidation, this technical guide provides a robust, hypothesis-driven framework for its investigation. Based on the well-established pharmacology of the indazole scaffold, it is plausible that this compound functions as a multi-kinase inhibitor, targeting key oncogenic signaling pathways such as the MAPK and PI3K/AKT cascades. The detailed experimental protocols provided herein offer a clear path for researchers to test this hypothesis, identify the specific molecular targets, and characterize the cellular consequences of treatment. The insights gained from such studies will be invaluable in determining the therapeutic potential of 6-Fluoro-1H-indazol-5-ol and guiding its further development as a novel anti-cancer agent.

References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. (n.d.).
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - NIH. (2021).
  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC. (2025).
  • Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PubMed Central. (n.d.).
  • Assay Development for Protein Kinase Enzymes - NCBI - NIH. (2012).
  • SLK Kinase Assay - Promega Corporation. (n.d.).
  • Kinase assays | BMG LABTECH. (2020).
  • Protocol for Cell Viability Assays - BroadPharm. (2022).
  • CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US. (n.d.).
  • Western blot protocol - Abcam. (n.d.).
  • Apoptosis Protocols - USF Health - University of South Florida. (n.d.).

Sources

The Emergence of a Key Scaffold: A Technical Guide to the Discovery and History of 6-Fluoro-1H-indazol-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents. The strategic introduction of fluorine and hydroxyl substituents can profoundly influence the physicochemical and pharmacological properties of these molecules. This in-depth technical guide navigates the discovery and historical development of a particularly significant derivative, 6-Fluoro-1H-indazol-5-ol. While the precise genesis of this specific molecule remains nuanced within the broader context of indazole chemistry, this paper will delve into the foundational synthetic strategies for fluorinated and hydroxylated indazoles, providing a logical framework for its eventual synthesis and exploring its subsequent impact on drug discovery. We will examine the key chemical principles, detail relevant synthetic protocols, and discuss the evolution of its applications, offering a comprehensive resource for researchers engaged in the design and synthesis of novel indazole-based therapeutics.

Introduction: The Indazole Scaffold and the Rise of Fluorination

The story of 6-Fluoro-1H-indazol-5-ol is intrinsically linked to the broader history of its parent heterocycle, indazole. First synthesized by the Nobel laureate Emil Fischer in the 1880s, the indazole ring system, a fusion of benzene and pyrazole rings, quickly garnered attention for its versatile chemical reactivity and diverse biological activities.[1] This versatile scaffold is a cornerstone in the development of a wide array of pharmaceuticals, including anti-inflammatory agents, anti-cancer drugs, and treatments for neurological disorders.[1][2]

The advent of fluorine in medicinal chemistry marked a paradigm shift in drug design. The unique properties of the fluorine atom—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—allow for the fine-tuning of a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The strategic incorporation of fluorine into bioactive scaffolds like indazole has become a powerful tool for optimizing drug candidates.[3] This guide focuses on a specific example of this strategy: the discovery and history of 6-Fluoro-1H-indazol-5-ol, a molecule that combines the privileged indazole core with the advantageous properties of both fluorine and hydroxyl functional groups.

Foundational Synthesis of the Indazole Core: A Historical Perspective

The first synthesis of the indazole ring was reported by Emil Fischer, who unexpectedly produced the heterocycle during his work with o-hydrazino cinnamic acid.[1] This foundational discovery paved the way for numerous synthetic methodologies for constructing the indazole nucleus.

A common and historically significant approach to indazole synthesis is the intramolecular cyclization of o-substituted phenylhydrazines. Variations of this method, often named after their developers, have been refined over the years to improve yields and accommodate a wider range of substituents.

One illustrative classical method is the Jacobson Indazole Synthesis , which involves the treatment of an N-acylated o-toluidine with a nitrosating agent, followed by reduction and cyclization. While effective, these early methods often required harsh reaction conditions and were limited in their substrate scope.

The following diagram illustrates a generalized modern approach to the synthesis of the 1H-indazole core, highlighting the key bond formation.

Indazole_Synthesis_Overview cluster_starting Starting Materials cluster_reaction Key Transformation cluster_product Product Aryl_Hydrazone Aryl Hydrazone Cyclization Intramolecular C-N Bond Formation Aryl_Hydrazone->Cyclization Oxidative Conditions Indazole 1H-Indazole Core Cyclization->Indazole

Figure 1: Generalized workflow for 1H-indazole synthesis.

The Advent of Fluorinated Indazoles: Strategic Design in Medicinal Chemistry

The deliberate incorporation of fluorine into the indazole scaffold represents a significant advancement in the pursuit of novel therapeutics. The introduction of a fluorine atom at the 6-position, as in 6-Fluoro-1H-indazole, can have a profound impact on the molecule's electronic properties and its interactions with biological targets. 6-Fluoro-1H-indazole itself is a valuable building block in the synthesis of various bioactive molecules, particularly in the fields of oncology and neurology.[2]

The synthesis of fluorinated indazoles often requires specialized starting materials or fluorinating agents. One common strategy involves starting with a commercially available fluoro-substituted aniline or a related precursor.

Illustrative Synthetic Protocol: A General Approach to 6-Fluoro-1H-Indazole

Step 1: Diazotization of a Fluorinated Aniline Derivative

A suitable starting material, such as 4-fluoro-2-methylaniline, would undergo diazotization using a nitrite source (e.g., sodium nitrite) in the presence of a strong acid. This generates a reactive diazonium salt intermediate.

Step 2: Intramolecular Cyclization

The in situ generated diazonium salt then undergoes an intramolecular cyclization to form the indazole ring. This step is often facilitated by heating the reaction mixture.

Step 3: Functional Group Interconversion (Hypothetical for 6-Fluoro-1H-indazol-5-ol)

To arrive at 6-Fluoro-1H-indazol-5-ol, a subsequent functional group interconversion would be necessary. For instance, if the synthesis started from a precursor with a methoxy group at the 5-position, a demethylation step would be required to reveal the hydroxyl group.

The following diagram illustrates a conceptual synthetic pathway for a fluorinated indazole.

Fluorinated_Indazole_Synthesis Start Substituted 4-Fluoroaniline Step1 Diazotization Start->Step1 Intermediate Diazonium Salt Intermediate Step1->Intermediate Step2 Intramolecular Cyclization Intermediate->Step2 Product 6-Fluoro-1H-Indazole Derivative Step2->Product

Figure 2: Conceptual pathway for fluorinated indazole synthesis.

Introduction of the 5-Hydroxy Group: A Key Pharmacophoric Feature

The presence of a hydroxyl group at the 5-position of the indazole ring introduces a critical pharmacophoric feature. This hydroxyl group can act as both a hydrogen bond donor and acceptor, enabling crucial interactions with biological targets such as protein kinases. The synthesis of hydroxylated indazoles can be achieved through various methods, including the demethylation of a corresponding methoxy-substituted precursor or through electrophilic hydroxylation.

A notable method for the synthesis of N-aryl-5-hydroxy indazoles involves a modified aza-Nenitzescu reaction between a hydrazone and p-benzoquinone. This approach, while specific to N-aryl derivatives, highlights the ongoing development of novel synthetic routes to access functionally rich indazole scaffolds.

6-Fluoro-1H-indazol-5-ol in Drug Discovery: A Modern Perspective

While the initial discovery of 6-Fluoro-1H-indazol-5-ol may not be a singular, well-documented event, its emergence as a key structural motif in modern drug discovery is undeniable. This scaffold is frequently found in patent literature related to the development of kinase inhibitors for the treatment of cancer and other diseases. The combination of the 6-fluoro and 5-hydroxy substituents appears to be particularly advantageous for achieving high potency and selectivity against various kinase targets.

The fluorine atom at the 6-position can enhance binding affinity through favorable electronic interactions and may also improve metabolic stability, leading to a more favorable pharmacokinetic profile. The 5-hydroxyl group, as previously mentioned, often plays a crucial role in anchoring the molecule within the active site of a target protein through hydrogen bonding.

Characterization and Data

The structural elucidation of 6-Fluoro-1H-indazol-5-ol and its derivatives relies on a combination of spectroscopic techniques.

Technique Expected Observations
¹H NMR Aromatic protons with characteristic splitting patterns influenced by the fluorine and hydroxyl groups. The N-H proton of the indazole ring would appear as a broad singlet.
¹³C NMR Carbon signals in the aromatic region, with the carbon attached to the fluorine atom exhibiting a large one-bond coupling constant (¹JCF).
¹⁹F NMR A singlet or a multiplet depending on the coupling with neighboring protons.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound (C₇H₅FN₂O).

Conclusion and Future Outlook

The journey from Emil Fischer's foundational discovery of the indazole ring to the strategic design of highly functionalized derivatives like 6-Fluoro-1H-indazol-5-ol exemplifies the evolution of medicinal chemistry. While the specific historical "discovery" of this molecule may be interwoven with the broader exploration of fluorinated and hydroxylated indazoles, its significance in contemporary drug discovery is clear. The combination of the privileged indazole scaffold with the strategic placement of fluorine and hydroxyl groups has yielded a powerful building block for the development of targeted therapeutics. As our understanding of disease biology deepens, we can anticipate that 6-Fluoro-1H-indazol-5-ol and its analogs will continue to be a source of inspiration for the design of next-generation medicines.

References

  • CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents.
  • 6-Fluoro-1H-indazole | C7H5FN2 | CID 17842350 - PubChem. Available at: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. Available at: [Link]

Sources

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 6-Fluoro-1H-indazol-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure for its versatile biological activities, particularly in the realm of oncology as protein kinase inhibitors.[1] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific, strategically substituted derivative: 6-Fluoro-1H-indazol-5-ol. We will deconstruct the pharmacophoric contributions of each component of the molecule—the indazole core, the 5-hydroxyl group, and the 6-fluoro substituent. By synthesizing data from analogous compounds and foundational principles of drug design, this guide offers field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this scaffold for the rational design of novel therapeutics. Detailed experimental protocols for synthesis and biological evaluation are provided to ensure immediate practical application.

Part 1: The Pharmacophoric Core: Analyzing the 6-Fluoro-1H-indazol-5-ol Scaffold

The potency and selectivity of a drug candidate are not accidental; they arise from the precise arrangement of functional groups that create optimal interactions with a biological target. The 6-Fluoro-1H-indazol-5-ol scaffold is an exemplary case of strategic molecular design.

The 1H-Indazole Ring: A Privileged Hinge-Binder

The 1H-indazole core is a bicyclic heterocycle composed of fused benzene and pyrazole rings.[2] In drug discovery, it is frequently employed as a bioisostere of indole, but with distinct properties.[1] Unlike indole, the indazole ring possesses an additional nitrogen atom that can act as a hydrogen bond acceptor, while the N-H group serves as a hydrogen bond donor. This duality is crucial for its function as a "hinge-binding" motif in many protein kinase inhibitors, where it forms strong hydrogen bonds with the backbone residues of the kinase hinge region, effectively anchoring the inhibitor in the ATP-binding pocket.[3]

The 5-Hydroxyl Group: A Critical Interaction Point

The hydroxyl group at the 5-position is a potent hydrogen bond donor and acceptor. In many kinase inhibitors, a phenol or a bioisosteric equivalent at this position is critical for activity.[4] It often forms a key interaction with a conserved lysine residue or with backbone carbonyls in the active site. However, phenols can be liabilities due to rapid phase II metabolism (glucuronidation), leading to poor pharmacokinetic profiles.[4] While the 5-hydroxyl group is essential for binding, its metabolic instability is a key challenge that medicinal chemists often seek to overcome, sometimes by replacing it with isosteres like an aminopyrazole or by modulating its properties with adjacent substituents.[1]

The 6-Fluoro Substituent: The "Magic Bullet"

The introduction of a fluorine atom is a well-established strategy in medicinal chemistry to enhance drug-like properties.[5][6][7] Placing a fluorine atom at the 6-position, adjacent to the hydroxyl group, has several profound and advantageous effects:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the 6-position resistant to oxidative metabolism (a common metabolic pathway for aromatic rings), thereby increasing the compound's half-life.[6][8]

  • Modulation of Acidity (pKa): As a highly electronegative atom, fluorine exerts a strong electron-withdrawing effect. This lowers the pKa of the neighboring 5-hydroxyl group, making it a stronger hydrogen bond donor and potentially enhancing its binding affinity to the target protein.[8]

  • Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions, including dipole-dipole interactions and orthogonal multipolar interactions with electron-poor aromatic rings within the protein's active site, further contributing to binding potency.[6][9]

  • Improved Physicochemical Properties: Fluorination can increase lipophilicity, which may improve cell membrane permeability and overall bioavailability.[8]

Part 2: Structure-Activity Relationship (SAR) Exploration

Understanding the SAR of the 6-Fluoro-1H-indazol-5-ol core is essential for optimizing its potency and selectivity. The following analysis is based on established trends for indazole-based kinase inhibitors.

N1-Position Modifications

The N1 position of the indazole ring is a primary vector for modification. It is typically directed towards the solvent-exposed region of the binding pocket.

  • Small Alkyl Groups (e.g., Methyl, Ethyl): Often well-tolerated and can be used to fine-tune solubility and lipophilicity.

  • Bulky or Aryl Groups: Can be used to probe for additional binding pockets or to introduce functionalities that improve pharmacokinetic properties. For example, incorporating a solubilizing group like a piperazine or morpholine ring via an alkyl linker is a common strategy to improve aqueous solubility and oral absorption.[2]

  • Hydrogen (N1-H): The unsubstituted N-H is crucial for hinge-binding in many cases and serves as a vital hydrogen bond donor.[3] Any substitution at N1 must be carefully considered to avoid disrupting this key interaction.

C3-Position Modifications

The C3 position is another key vector for derivatization, often pointing towards the ribose-binding pocket or solvent-exposed regions.

  • Small Hydrophobic Groups: Can fill small hydrophobic pockets to increase potency.

  • Aryl or Heteroaryl Rings: Substitution with groups like pyridine, pyrazine, or phenyl rings can establish additional π-stacking or hydrogen bonding interactions, significantly boosting activity.[3][10] The choice of heterocycle can also be used to modulate metabolic stability and physicochemical properties.

  • Hydrogen (C3-H): Leaving this position unsubstituted is a valid strategy if the primary interactions are established by the core and substituents elsewhere.

Modifications of the Phenyl Ring (C4, C7)

The C4 and C7 positions on the benzene portion of the indazole are less commonly modified but can be used to block metabolism or fine-tune electronics. Substitutions here are often sterically restricted and can clash with the protein, so smaller groups are generally preferred.

SAR Summary Table

The following table summarizes the anticipated impact of substitutions at key positions of the 6-Fluoro-1H-indazol-5-ol scaffold, based on general principles observed in indazole-based inhibitors.

PositionType of SubstitutionPredicted Impact on ActivityRationale
N1 H (unsubstituted)High Essential H-bond donor for hinge binding.
Small AlkylTolerated / Moderate Fills small pockets; may slightly alter hinge interaction.
Solubilizing GroupsVariable Can improve PK but may decrease potency if sterically hindered.
C3 H (unsubstituted)Baseline Provides a neutral starting point.
Small HeterocyclesHigh Potential for additional H-bonds and hydrophobic interactions.[10]
Phenyl/ArylHigh Can engage in π-stacking and fill larger pockets.[3]
O5 OH (unsubstituted)High Critical H-bond donor/acceptor for affinity.
OMe (Methyl Ether)Low / Abolished Loss of H-bond donating ability typically reduces activity significantly.
C4/C7 Small Halogens/MethylTolerated Can be used to block metabolism or fine-tune electronics.
Visualization of SAR

The following diagram illustrates the key SAR takeaways for the 6-Fluoro-1H-indazol-5-ol scaffold.

SAR_Summary SAR of 6-Fluoro-1H-indazol-5-ol cluster_mol cluster_labels mol N1 N1 Position: - H is often critical for hinge binding. - Tolerates linkers to solubilizing groups. C3 C3 Position: - Major vector for potency. - Heteroaryl groups can form key interactions. OH 5-OH Group: - Essential H-bond donor/acceptor. - Methylation abolishes activity. F 6-Fluoro Group: - Blocks metabolism. - Enhances pKa of 5-OH. - Increases binding affinity. p_N1->N1 p_C3->C3 p_OH->OH p_F->F FGFR_Pathway Simplified FGFR Signaling Pathway FGF FGF Ligand FGFR FGFR Receptor FGF->FGFR Binds RAS RAS FGFR->RAS Activates Indazole 6-Fluoro-1H-indazol-5-ol (Inhibitor) Indazole->FGFR Inhibits ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes

Caption: Inhibition of the FGFR signaling cascade by an indazole-based inhibitor.

Part 4: Experimental Methodologies

To facilitate the exploration of the SAR of 6-Fluoro-1H-indazol-5-ol, robust and reproducible experimental protocols are required.

General Synthesis of 6-Fluoro-1H-indazol-5-ol Analogs

The synthesis of substituted indazoles can be achieved through various routes. A common method involves the cyclization of appropriately substituted hydrazones or via palladium-catalyzed C-H amination. [2]A plausible route for creating a library of C3-substituted analogs is outlined below.

Protocol: Synthesis of C3-Substituted 6-Fluoro-1H-indazol-5-ol Analogs

  • Protection: React 6-fluoro-1H-indazol-5-ol with a suitable protecting group (e.g., tert-butyldimethylsilyl chloride, TBDMSCl) to protect the 5-hydroxyl and N1-H groups.

  • Halogenation: Selectively halogenate the C3 position using a reagent like N-iodosuccinimide (NIS) to install a handle for cross-coupling.

  • Suzuki or Stille Coupling: React the C3-iodo-indazole intermediate with a variety of boronic acids/esters (Suzuki) or organostannanes (Stille) under palladium catalysis to introduce diverse aryl and heteroaryl substituents at the C3 position.

  • Deprotection: Remove the protecting groups (e.g., using tetrabutylammonium fluoride, TBAF, for TBDMS) to yield the final C3-substituted 6-fluoro-1H-indazol-5-ol analogs.

  • Purification and Characterization: Purify each analog using column chromatography or preparative HPLC and confirm its structure and purity via LC-MS and ¹H NMR.

In Vitro Kinase Inhibition Assay Protocol

Determining the half-maximal inhibitory concentration (IC50) is the standard method for quantifying the potency of an inhibitor. Luminescence-based assays that measure ATP consumption (or ADP production) are widely used for their high throughput and sensitivity. [11] Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

  • Reagent Preparation:

    • Prepare a serial dilution of the test inhibitor (e.g., 10-point, 3-fold dilution starting from 10 µM) in assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

    • Prepare a solution of the target kinase and its specific substrate peptide in assay buffer.

    • Prepare an ATP solution at a concentration near the Km for the specific kinase.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the inhibitor dilution to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.

    • Add 2.5 µL of the kinase/substrate mixture to each well.

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding. * Initiate the reaction by adding 2.5 µL of the ATP solution. * Incubate for 60 minutes at 30°C.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. * Convert the generated ADP to ATP and produce a luminescent signal by adding 20 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature. 4. Data Analysis:

    • Measure luminescence using a plate reader.

    • Normalize the data to the positive (100% activity) and negative (0% activity) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Experimental Workflow Visualization

The following diagram outlines the logical flow from compound synthesis to biological data generation.

Workflow Drug Discovery Workflow Synthesis Synthesis of Analog Library Purify Purification & QC (HPLC, LC-MS, NMR) Synthesis->Purify Assay In Vitro Kinase Assay (IC50 Determination) Purify->Assay Data Data Analysis (Dose-Response Curve) Assay->Data SAR Establish SAR & Design Next Generation Data->SAR SAR->Synthesis Iterate

Caption: Iterative workflow for SAR exploration and lead optimization.

Conclusion and Future Directions

The 6-Fluoro-1H-indazol-5-ol scaffold represents a highly promising starting point for the development of potent and selective kinase inhibitors. The strategic placement of the 6-fluoro and 5-hydroxyl groups confers desirable metabolic and binding properties upon the core indazole hinge-binder. The key to unlocking its full therapeutic potential lies in the systematic exploration of substitutions at the N1 and C3 positions to optimize interactions within the target's ATP-binding site.

Future work should focus on generating a diverse library of analogs, guided by the SAR principles outlined in this guide. The resulting compounds should be screened against a panel of kinases to not only determine potency but also to build a selectivity profile, which is critical for minimizing off-target effects and ensuring a favorable safety profile. By combining rational design with robust biological evaluation, the 6-Fluoro-1H-indazol-5-ol scaffold can be evolved into next-generation clinical candidates for the treatment of cancer and other diseases.

References

  • PubChem. 6-Fluoro-1H-indazole | C7H5FN2 | CID 17842350. PubChem. Available from: [Link].

  • Yuan, J., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry. Available from: [Link].

  • Taylor & Francis Online. (2022). Indazole – Knowledge and References. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link].

  • Li, J., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available from: [Link].

  • Hitchcock, M., et al. (2017). Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design. ACS Medicinal Chemistry Letters. Available from: [Link].

  • Sharma, P., et al. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Journal of Biomolecular Structure and Dynamics. Available from: [Link].

  • Jadhav, S., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences. Available from: [Link].

  • Babu, B. P., et al. (2020). Synthesis of Indazo‐Fluors by modification of 5‐hydroxy‐1H‐indazoles. ChemistrySelect. Available from: [Link].

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available from: [Link].

  • Kuhlmann, J. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. Available from: [Link].

  • Taylor & Francis Online. (2021). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link].

  • Le Studium. Fluorine as a key element in modern drug discovery and development. Le Studium. Available from: [Link].

  • Ertl, P., et al. (2023). Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. International Journal of Molecular Sciences. Available from: [Link].

  • ResearchGate. (2007). N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: Indazoles as phenol isosteres with improved pharmacokinetics. Bioorganic & Medicinal Chemistry Letters. Available from: [Link].

  • Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. Available from: [Link].

  • Google Patents. (2019). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Chotikasemsri, P., et al. (2022). Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. ACS Omega. Available from: [Link].

  • ResearchGate. (2024). Role of Fluorine in Drug Design and Drug Action. ResearchGate. Available from: [Link].

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. Available from: [Link].

  • Lee, B., et al. (2013). Cardiovascular effects of a novel selective Rho kinase inhibitor, 2-(1H-indazole-5-yl)amino-4-methoxy-6-piperazino triazine (DW1865). European Journal of Pharmacology. Available from: [Link].

  • American Elements. 6-Fluoro-1H-indazol-5-amine | CAS 709046-14-0. American Elements. Available from: [Link].

  • Preprints.org. (2024). Fluorine in drug discovery: Role, design and case studies. Preprints.org. Available from: [Link].

  • Wang, H., et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available from: [Link].

  • Nguyen, T., et al. (2022). Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors. RSC Medicinal Chemistry. Available from: [Link].

  • Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. Available from: [Link].

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Fluoro-1H-indazol-5-ol from 2,3-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the multi-step synthesis of 6-Fluoro-1H-indazol-5-ol, a valuable heterocyclic scaffold in medicinal chemistry, starting from the commercially available 2,3-difluorobenzoic acid. The described synthetic pathway is designed for robustness and scalability, offering researchers and drug development professionals a reliable method for obtaining this key intermediate. This guide emphasizes the underlying chemical principles, provides detailed, step-by-step protocols, and includes safety precautions and data interpretation guidelines. The synthesis involves a four-step sequence: regioselective nitration, nucleophilic aromatic substitution (SNAr) to install the hydroxyl moiety, reduction of the nitro group, and finally, a diazotization-cyclization cascade to form the indazole ring.

Introduction: The Significance of Fluorinated Indazoles in Drug Discovery

Indazole derivatives are a cornerstone in modern medicinal chemistry, forming the core structure of numerous pharmaceuticals with a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1] The incorporation of fluorine atoms into these scaffolds can significantly enhance their pharmacological profiles by improving metabolic stability, binding affinity, and bioavailability.[2] 6-Fluoro-1H-indazol-5-ol, in particular, is a crucial building block for the synthesis of more complex molecules, including kinase inhibitors used in oncology research. The strategic placement of the fluoro and hydroxyl groups provides key interaction points for molecular recognition within biological targets.

This guide details a rational and efficient synthetic route to this important molecule, starting from the readily available 2,3-difluorobenzoic acid.[3]

Overall Synthetic Strategy

The synthesis of 6-Fluoro-1H-indazol-5-ol from 2,3-difluorobenzoic acid is accomplished through a four-step reaction sequence. The chosen pathway is designed to control the regiochemistry and introduce the necessary functional groups in a logical and efficient order.

Synthetic_Pathway A 2,3-Difluorobenzoic Acid B 2,3-Difluoro-6-nitrobenzoic Acid A->B Step 1: Nitration (HNO₃, H₂SO₄) C 2-Fluoro-3-hydroxy-6-nitrobenzoic Acid B->C Step 2: S_NAr Hydroxylation (KOH) D 6-Amino-2-fluoro-3-hydroxybenzoic Acid C->D Step 3: Nitro Reduction (H₂, Pd/C) E 6-Fluoro-1H-indazol-5-ol D->E Step 4: Diazotization & Cyclization (NaNO₂, HCl)

Sources

Application Notes & Protocols: The Strategic Utility of 6-Fluoro-1H-indazol-5-ol in Modern Drug Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved therapeutics, particularly in oncology.[1][2] This guide focuses on a specific, highly functionalized intermediate: 6-Fluoro-1H-indazol-5-ol . The strategic placement of a fluorine atom and a phenolic hydroxyl group offers medicinal chemists a versatile platform for developing potent and selective drug candidates. This document provides an in-depth analysis of its properties, a plausible synthesis protocol, and a detailed application protocol for its derivatization, highlighting its utility for researchers in drug discovery and development.

Introduction: A Privileged Scaffold for Targeted Therapy

The Indazole Scaffold in Medicinal Chemistry

Indazole, a bicyclic aromatic heterocycle, is a cornerstone of modern drug design.[2] Its unique structure allows it to act as a versatile hinge-binding motif in many protein kinases, which are critical regulators of cellular signaling and are often dysregulated in diseases like cancer.[3] Consequently, the indazole core is a key component in a range of targeted therapies, including the multi-kinase inhibitors Axitinib and Pazopanib, and the PARP inhibitor Niraparib.[3][4] The therapeutic potential of this scaffold spans a wide array of indications, including anti-inflammatory, antibacterial, and anti-cancer applications.[5][6]

The Strategic Importance of Fluorine and Phenolic Moieties

The introduction of fluorine into a drug candidate is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and physicochemical properties.[7] Fluorine's high electronegativity and small size can improve metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins, and modulate pKa and lipophilicity to enhance cell membrane permeability.[8][9][10]

The phenolic hydroxyl group on the 6-Fluoro-1H-indazol-5-ol scaffold serves as a crucial synthetic handle. It provides a reactive site for introducing a wide variety of side chains and pharmacophores through reactions like O-alkylation or etherification. This allows for the systematic exploration of the surrounding chemical space to optimize a compound's potency, selectivity, and drug-like properties.

6-Fluoro-1H-indazol-5-ol: A Versatile Building Block

6-Fluoro-1H-indazol-5-ol (CAS 1360884-19-0) combines the benefits of the indazole core, the metabolic stability of a fluorine substituent, and the synthetic versatility of a phenolic hydroxyl group. This unique combination makes it an exceptionally valuable intermediate for constructing libraries of novel compounds, particularly in the pursuit of next-generation kinase inhibitors.[11]

Physicochemical Properties & Safety

Compound Properties

A summary of the key physicochemical properties for 6-Fluoro-1H-indazol-5-ol is presented below.

PropertyValueSource
CAS Number 1360884-19-0[12]
Molecular Formula C₇H₅FN₂O[12]
Molecular Weight 152.13 g/mol [12]
Appearance Expected to be a solid (e.g., powder)General Chemical Knowledge
Purity >97% (Commercially available)[12]
Storage Store at room temperature[12]
Safety and Handling

While specific GHS data for 6-Fluoro-1H-indazol-5-ol is not extensively published, data from structurally related indazoles, such as 6-fluoro-1H-indazole and 1H-indazol-5-ol, provide a basis for prudent handling.[13][14]

  • Hazard Statements (Anticipated): May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). May be harmful if swallowed.[13][14]

  • Precautionary Measures:

    • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

    • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[15]

    • Handling: Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[15]

    • Incompatible Materials: Avoid strong oxidizing agents.[15]

Synthesis of 6-Fluoro-1H-indazol-5-ol

The synthesis of substituted indazoles can be achieved through various methods, often involving the cyclization of appropriately substituted aniline or phenylhydrazine precursors.[16][17] A common and effective strategy involves the diazotization of an aniline followed by an intramolecular cyclization.[18]

Retrosynthetic Analysis

A logical retrosynthetic pathway for 6-Fluoro-1H-indazol-5-ol involves disconnecting the pyrazole ring to reveal a key aniline intermediate, which can be prepared from commercially available starting materials.

G cluster_main Retrosynthetic Pathway Target 6-Fluoro-1H-indazol-5-ol Intermediate1 2-Amino-4-fluoro-5-methoxytoluene (Key Intermediate) Target->Intermediate1 Diazotization & Cyclization Intermediate2 4-Fluoro-5-methoxy-2-nitrotoluene Intermediate1->Intermediate2 Reduction of Nitro Group Start 4-Fluoro-3-nitrotoluene (Starting Material) Intermediate2->Start Hydroxylation/ Methylation

Caption: Retrosynthesis of 6-Fluoro-1H-indazol-5-ol.

Proposed Synthesis Protocol

This protocol is a representative synthesis based on established chemical principles for indazole formation.[17][19]

Step 1: Nitration of 4-Fluoro-2-methylphenol

  • To a stirred solution of 4-fluoro-2-methylphenol in glacial acetic acid at 0°C, add a solution of nitric acid dropwise, maintaining the temperature below 5°C.

  • Stir the reaction for 2-4 hours, monitoring by TLC for the consumption of starting material.

  • Pour the reaction mixture into ice water and collect the precipitated solid (5-fluoro-3-methyl-2-nitrophenol) by filtration.

Step 2: O-methylation

  • Dissolve the nitro-phenol from Step 1 in acetone or DMF.

  • Add potassium carbonate (K₂CO₃, 1.5 eq.) and dimethyl sulfate ((CH₃)₂SO₄, 1.2 eq.).

  • Heat the mixture to 50-60°C and stir for 4-6 hours until TLC analysis indicates complete conversion.

  • Filter the solids and concentrate the filtrate under reduced pressure to yield crude 4-fluoro-5-methoxy-2-nitrotoluene.

Step 3: Reduction of the Nitro Group

  • Dissolve the nitro-toluene from Step 2 in ethanol or ethyl acetate.

  • Add a catalyst such as Palladium on Carbon (Pd/C, 10 mol%) or tin(II) chloride (SnCl₂).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) or stir with SnCl₂ in HCl until the reaction is complete.

  • Filter the catalyst (if using Pd/C) and neutralize the solution. Extract the product (2-amino-4-fluoro-5-methoxytoluene) with an organic solvent.

Step 4: Diazotization and Cyclization to form the Indazole Ring

  • Dissolve the aniline from Step 3 in a mixture of acetic acid and propionic acid.

  • Cool the solution to 0-5°C and add a solution of sodium nitrite (NaNO₂, 1.1 eq.) in water dropwise.

  • Allow the reaction to stir at low temperature for 1 hour, then warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction with water and extract the product with ethyl acetate. The crude product is 6-fluoro-5-methoxy-1H-indazole.

Step 5: Demethylation to yield 6-Fluoro-1H-indazol-5-ol

  • Dissolve the methoxy-indazole from Step 4 in dichloromethane (DCM).

  • Cool to 0°C and add boron tribromide (BBr₃, 1.5-2.0 eq.) dropwise.

  • Stir the reaction for 2-4 hours, allowing it to warm to room temperature.

  • Carefully quench the reaction by adding methanol, followed by water.

  • Extract the final product, 6-Fluoro-1H-indazol-5-ol, with an appropriate organic solvent. Purify by column chromatography or recrystallization.

Application in Drug Synthesis: O-Alkylation

The 5-hydroxyl group is a prime site for derivatization to build out kinase inhibitor scaffolds. A Williamson ether synthesis is a robust and reliable method for this transformation.

Protocol: Synthesis of a 5-O-Alkyl-6-fluoro-1H-indazole Derivative

This protocol details the coupling of 6-Fluoro-1H-indazol-5-ol with a generic electrophile (R-X, e.g., benzyl bromide) as a proof-of-concept.

Materials & Reagents

ReagentMW ( g/mol )Example AmountMoles (mmol)Equivalents
6-Fluoro-1H-indazol-5-ol152.13152 mg1.01.0
Benzyl Bromide (R-X)171.04205 mg1.21.2
Potassium Carbonate (K₂CO₃)138.21276 mg2.02.0
N,N-Dimethylformamide (DMF)-5 mL--

Experimental Workflow

G cluster_workflow O-Alkylation Experimental Workflow A 1. Reagent Setup Combine indazole, K₂CO₃, and DMF in a flask. B 2. Electrophile Addition Add Benzyl Bromide (R-X) dropwise at RT. A->B C 3. Reaction Heat to 60°C. Monitor by TLC (e.g., 2-4 hours). B->C D 4. Quench & Workup Cool to RT, pour into water, and extract with Ethyl Acetate. C->D E 5. Purification Dry organic layers, concentrate, and purify via flash column chromatography. D->E F 6. Analysis Characterize pure product by ¹H NMR, ¹³C NMR, and LC-MS. E->F

Caption: Workflow for the O-alkylation of 6-Fluoro-1H-indazol-5-ol.

Detailed Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 6-Fluoro-1H-indazol-5-ol (152 mg, 1.0 mmol) and potassium carbonate (276 mg, 2.0 mmol).

  • Solvent Addition: Add anhydrous DMF (5 mL) to the flask. Stir the suspension at room temperature (RT) for 15 minutes.

    • Causality Note: DMF is an excellent polar aprotic solvent for Sₙ2 reactions, and K₂CO₃ is a mild base sufficient to deprotonate the phenolic hydroxyl without significantly affecting the indazole N-H proton, favoring O-alkylation.[20]

  • Electrophile Addition: Add benzyl bromide (1.2 mmol) dropwise to the stirring suspension.

  • Reaction Monitoring: Heat the reaction mixture to 60°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour until the starting indazolol is consumed (typically 2-4 hours).

    • Self-Validation: A successful reaction will show the disappearance of the starting material spot and the appearance of a new, less polar product spot on the TLC plate.

  • Workup: Once the reaction is complete, cool the flask to RT. Pour the reaction mixture into a separatory funnel containing deionized water (20 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (1 x 20 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 5-(benzyloxy)-6-fluoro-1H-indazole.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS analysis.

Case Study: Relevance to Kinase Inhibitor Scaffolds

The indazole core is central to many kinase inhibitors that target the ATP-binding site. For instance, the drug Entrectinib is a potent inhibitor of Trk, ROS1, and ALK kinases.[21][22] While the reported large-scale synthesis of Entrectinib itself proceeds through a 3-aminoindazole intermediate,[23][24] the 6-fluoro-5-alkoxy-indazole scaffold generated from our intermediate is highly relevant for the discovery of novel kinase inhibitors targeting other families.

The ether linkage at the C5 position can position various functional groups to interact with solvent-exposed regions of the kinase active site, potentially enhancing selectivity and potency against targets like FLT3, Pim kinases, or others where such interactions are favorable.[11][25]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Reaction does not start or is sluggish - Inactive base (K₂CO₃ absorbed moisture).- Poor quality electrophile (R-X).- Insufficient temperature.- Use freshly dried K₂CO₃ or a stronger base like Cs₂CO₃.- Check the purity of the electrophile.- Gradually increase the reaction temperature to 80°C.
Formation of multiple products (N-alkylation) - Base is too strong or conditions favor N-deprotonation.- Steric hindrance around the oxygen is high.- Use a milder base (e.g., K₂CO₃).- Consider protecting the N1 position with a suitable protecting group (e.g., BOC, SEM) prior to O-alkylation.
Low isolated yield after purification - Incomplete reaction.- Product loss during aqueous workup.- Difficulty in chromatographic separation.- Allow the reaction to run longer.- Perform additional extractions from the aqueous layer.- Optimize the eluent system for column chromatography.

Conclusion

6-Fluoro-1H-indazol-5-ol is a high-value, strategically designed intermediate for modern drug discovery. It provides a robust and synthetically tractable platform for generating diverse libraries of compounds aimed at critical therapeutic targets, particularly protein kinases. The protocols and insights provided herein offer researchers a practical guide to leveraging this powerful building block in their synthetic chemistry programs.

References

  • Wang, H., et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]

  • Gondru, R., et al. (2022). Synthesis of Indazo-Fluors by modification of 5-hydroxy-1H-indazoles. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 6-Fluoro-1H-indazole. National Center for Biotechnology Information. Available at: [Link]

  • Talukdar, A., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Singampalli, A., et al. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 1H-indazole derivatives. ResearchGate. Available at: [Link]

  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Available at: [Link]

  • Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances. Available at: [Link]

  • ChemistryViews. (2021). Total Synthesis of Entrectinib. Available at: [Link]

  • Liu, K., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

  • ResearchGate. (2025). Indazole scaffold: a generalist for marketed and clinical drugs. Available at: [Link]

  • Le Studium. (n.d.). Fluorine as a key element in modern drug discovery and development. Available at: [Link]

  • PubMed. (n.d.). Rational design and synthesis of 2-(1 H-indazol-6-yl)-1 H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Available at: [Link]

  • ResearchGate. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Available at: [Link]

  • PubChem. (n.d.). Entrectinib. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2025). Role of Fluorine in Drug Design and Drug Action. Available at: [Link]

  • Dias, H. V. R., et al. (2014). Perfluorinated 1H-indazoles and hydrotris(indazol-1-yl)borates. Supramolecular organization and a new synthetic route to poly(indazolyl)borates. Dalton Transactions. Available at: [Link]

  • RSC Publishing. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Available at: [Link]

  • Bentham Science. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Available at: [Link]

  • National Institutes of Health. (n.d.). Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. Available at: [Link]

  • Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Preprints.org. (n.d.). Fluorine in drug discovery: Role, design and case studies. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of entrectinib (XXXX). Available at: [Link]

  • Google Patents. (n.d.). CN107805221A - Method for preparing 1H-indazole derivative.
  • PubMed. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Indazole – Knowledge and References. Available at: [Link]

  • PubChem. (n.d.). 1H-Indazol-5-ol. National Center for Biotechnology Information. Available at: [Link]

  • RSC Publishing. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available at: [Link]

  • American Elements. (n.d.). 6-Fluoro-1H-indazol-5-amine. Available at: [Link]

Sources

Application Notes and Protocols: The Role of the 6-Fluoro-1H-Indazole Scaffold in Oncology Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged 6-Fluoro-1H-Indazole Scaffold in Modern Oncology

The 1H-indazole core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to form key interactions with a multitude of biological targets. The strategic introduction of a fluorine atom at the 6-position, as seen in 6-Fluoro-1H-indazol-5-ol and its derivatives, significantly enhances the therapeutic potential of these molecules. Fluorination can improve metabolic stability, increase binding affinity, and modulate the physicochemical properties of a compound, making it a highly desirable modification in drug design.

In oncology, the 6-fluoro-1H-indazole moiety is a critical component of numerous targeted therapies, particularly small molecule kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a common driver of cancer cell proliferation, survival, and metastasis. The indazole ring system is adept at forming hydrogen bonds and other non-covalent interactions within the ATP-binding pocket of kinases, leading to potent and often selective inhibition.

A prime example of a highly effective kinase inhibitor built upon a related scaffold is Zoligratinib (Debio 1347 / CH5183284) , a potent and selective inhibitor of the Fibroblast Growth Factor Receptors (FGFRs).[1][2][3] While not identical to 6-Fluoro-1H-indazol-5-ol, Zoligratinib's core structure showcases the power of the fluorinated indazole pharmacophore in achieving high-affinity binding to a key oncogenic driver. This document will leverage the well-documented activities and evaluation methods for Zoligratinib and similar compounds to provide a comprehensive guide for researchers working with 6-fluoro-1H-indazole derivatives in an oncology setting.

Mechanism of Action: Targeting the FGFR Signaling Pathway

Aberrant FGFR signaling, driven by gene amplification, mutations, or translocations, is implicated in a variety of cancers.[3][4] FGFRs are receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), dimerize and autophosphorylate, initiating a cascade of downstream signaling events. Two of the most critical pathways activated by FGFRs are the Ras-MAPK (Mitogen-Activated Protein Kinase) pathway, which primarily regulates cell proliferation, and the PI3K-Akt pathway, a key regulator of cell survival and apoptosis resistance.

6-Fluoro-1H-indazole-based inhibitors are designed to compete with ATP for binding to the kinase domain of FGFRs. This competitive inhibition prevents receptor autophosphorylation and subsequently blocks the activation of downstream signaling cascades, leading to cell cycle arrest, inhibition of proliferation, and induction of apoptosis in FGFR-dependent cancer cells.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization FGFR->FGFR RAS RAS FGFR->RAS Activation PI3K PI3K FGFR->PI3K Activation Indazole 6-Fluoro-1H-Indazole Inhibitor Indazole->FGFR Inhibition ATP ATP ATP->FGFR Binds to Kinase Domain ADP ADP RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation Translocation AKT AKT PI3K->AKT AKT->Proliferation Anti-apoptotic Signals

Caption: FGFR Signaling Pathway and Point of Inhibition.

Quantitative Data Summary

The following table summarizes the inhibitory activity of Zoligratinib (CH5183284), a representative fluorinated indazole-based inhibitor, against FGFR kinases and FGFR-dependent cancer cell lines. This data provides a benchmark for evaluating novel compounds based on the 6-Fluoro-1H-indazol-5-ol scaffold.

TargetAssay TypeIC50 Value (nM)Reference
FGFR1 Cell-free Kinase Assay9.3[1][2][5]
FGFR2 Cell-free Kinase Assay7.6[1][2][5]
FGFR3 Cell-free Kinase Assay22[1][2][5]
FGFR4 Cell-free Kinase Assay290[1][5]
SNU-16 Cell LineAntiproliferation Assay17[2]
HCT-116 Cell LineAntiproliferation Assay5900[2]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the preclinical evaluation of 6-fluoro-1H-indazole derivatives in oncology research.

Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay quantitatively measures the binding affinity of a test compound to a kinase of interest. It is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based method.[6][7][8]

Principle: The assay relies on the displacement of a fluorescently labeled ATP-competitive tracer from the kinase's active site by a test compound. A europium-labeled anti-tag antibody binds to the kinase. When the tracer is bound, FRET occurs between the europium donor and the tracer's acceptor fluorophore. An inhibitor competes with the tracer, disrupting FRET and causing a decrease in the signal.

Materials:

  • Recombinant tagged kinase (e.g., His-tagged FGFR1)

  • LanthaScreen™ Eu-labeled Anti-Tag Antibody (e.g., Anti-His)

  • Alexa Fluor™ 647-labeled Kinase Tracer

  • Test compound (e.g., 6-fluoro-1H-indazole derivative) and a known control inhibitor

  • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well, low-volume, non-binding plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. A common starting concentration is 1 mM. This creates a 4X master dilution series.

  • Assay Plate Preparation: Add 4 µL of the 4X compound dilutions (or DMSO for no-inhibitor control) to the wells of the 384-well plate.

  • Kinase/Antibody Mixture: Prepare a 2X solution of the kinase and Eu-labeled antibody in kinase buffer at their predetermined optimal concentrations. Add 8 µL of this mixture to each well.

  • Tracer Solution: Prepare a 4X solution of the kinase tracer in kinase buffer.

  • Initiate Reaction: Add 4 µL of the 4X tracer solution to each well to start the binding reaction. The final volume in each well is 16 µL.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at both the donor (e.g., 615 nm for Europium) and acceptor (e.g., 665 nm for Alexa Fluor 647) wavelengths.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., SNU-16, an FGFR2-amplified gastric cancer cell line)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, until purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well. Gently pipette to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Protocol 3: Western Blotting for Downstream Pathway Inhibition

This protocol is used to detect the phosphorylation status of key proteins in a signaling pathway, such as ERK in the MAPK pathway, to confirm the mechanism of action of the inhibitor.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with antibodies specific to the target protein (e.g., phosphorylated ERK) and the total protein as a loading control.

Materials:

  • Cancer cell line

  • Test compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Plate cells and treat with the test compound at various concentrations for a specified time (e.g., 2 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20 µg) from each sample by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and run to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK, diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against the total form of the protein (e.g., anti-total-ERK).

Protocol 4: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) and can be used to label early apoptotic cells.[9] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[9]

Materials:

  • Cancer cell line

  • Test compound

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with the test compound for a desired period (e.g., 24-48 hours). Include both negative (vehicle) and positive (e.g., staurosporine) controls.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant. Centrifuge to pellet the cells.

  • Washing: Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry as soon as possible.

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Experimental Workflow Visualization

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies (Future Step) Kinase_Assay 1. In Vitro Kinase Assay (Determine IC50 vs. Target) MTT 2. Cell Viability Assay (MTT) (Determine IC50 vs. Cell Lines) Kinase_Assay->MTT Potent compounds advance Western 3. Western Blot (Confirm Pathway Inhibition) MTT->Western Active compounds advance Apoptosis 4. Apoptosis Assay (Confirm Mechanism of Death) Western->Apoptosis Confirm on-target effect Xenograft 5. Xenograft Models (Evaluate Anti-tumor Efficacy) Apoptosis->Xenograft Promising candidates advance

Caption: A typical preclinical evaluation workflow.

References

  • Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold. PubMed. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC - NIH. [Link]

  • LanthaScreen Technology on microplate readers. BMG Labtech. [Link]

  • First-in-human Phase I “Basket” Study of Debio 1347 (CH5183284), a Novel FGFR Inhibitor. Debiopharm. [Link]

  • Design, synthesis and biological evaluation of novel 2-hydroxy-1 H-indene-1,3(2 H)-dione derivatives as FGFR1 inhibitors. Pharmacia. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. ResearchGate. [Link]

  • Structural insights into the potency and selectivity of covalent pan-FGFR inhibitors. PMC - NIH. [Link]

  • Synthesis and Biological Evaluation of Thiazole-based Fibroblast Growth Factor Receptor-1 Inhibitors. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors via fragment-based virtual screening. PMC - NIH. [Link]

  • Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). ResearchGate. [Link]

Sources

Application Note: Leveraging 6-Fluoro-1H-indazol-5-ol as a Scaffold for Probing Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for utilizing fluorinated indazole derivatives, using 6-Fluoro-1H-indazol-5-ol as a representative scaffold, to investigate enzyme kinetics. Indazole cores are prevalent in numerous pharmacologically active compounds, particularly as inhibitors of protein kinases and other key enzymes.[1][2][3] The incorporation of a hydroxyl group and a fluorine atom offers potential for intrinsic fluorescence and tailored interactions within an enzyme's active site. This document outlines the strategic considerations, detailed protocols, and data analysis workflows for characterizing enzyme-inhibitor interactions using such compounds. We will explore assay development, determination of kinetic parameters, and the validation of inhibition mechanisms, providing researchers with the foundational knowledge to employ this class of molecules in drug discovery and mechanistic enzymology.

Introduction: The Indazole Scaffold in Enzyme Inhibition

The indazole moiety is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous developmental and approved therapeutic agents.[4] Its unique bicyclic aromatic system, composed of fused benzene and pyrazole rings, allows for diverse biological activities.[2] Indazole derivatives are particularly prominent as inhibitors of protein kinases, enzymes that play a central role in cellular signaling and are frequently dysregulated in diseases like cancer.[5][6]

The compound 6-Fluoro-1H-indazol-5-ol combines several key features:

  • The Indazole Core: Provides a rigid scaffold for presenting substituents in a defined three-dimensional orientation to interact with enzyme active sites.

  • The Hydroxyl Group (-OH): Can act as a hydrogen bond donor or acceptor, potentially mimicking the hydroxyl group of tyrosine residues in kinase substrates or interacting with key active site residues.

  • The Fluoro Group (-F): The substitution of hydrogen with fluorine can significantly alter the electronic properties and metabolic stability of a molecule, often leading to enhanced biological activity and binding affinity.[3]

While specific kinetic studies on 6-Fluoro-1H-indazol-5-ol are not extensively documented in public literature, its structural motifs suggest its potential as a tool for studying enzyme kinetics, particularly for enzymes that recognize hydroxylated aromatic rings.

Principle of Fluorescence-Based Enzyme Assays

Fluorometric assays are powerful tools in enzyme kinetics due to their high sensitivity, wide dynamic range, and suitability for high-throughput screening (HTS).[7][8][9] The fundamental principle involves monitoring a change in fluorescence intensity over time, which is directly proportional to the rate of an enzymatic reaction.[8] This can be achieved in several ways:

  • Fluorogenic Substrates: A non-fluorescent or weakly fluorescent substrate is converted by an enzyme into a highly fluorescent product.[8][10]

  • Fluorescent Probes: The intrinsic fluorescence of a molecule (like an inhibitor) changes upon binding to the enzyme.

  • Displacement Assays: A fluorescent ligand bound to an enzyme's active site is displaced by a non-fluorescent inhibitor, leading to a decrease in fluorescence.

For a compound like 6-Fluoro-1H-indazol-5-ol, its potential intrinsic fluorescence could be exploited, or it could be used as a competitive inhibitor in an assay with a known fluorescent substrate.

Pre-Assay Characterization of 6-Fluoro-1H-indazol-5-ol

Before initiating enzyme kinetic studies, it is crucial to characterize the physicochemical and photophysical properties of the investigational compound.

Physicochemical Properties

A summary of the key properties for 6-Fluoro-1H-indazol-5-ol is provided below.

PropertyValueSource
Molecular Formula C₇H₅FN₂OPubChem
Molecular Weight 152.13 g/mol PubChem
Appearance White to Light yellow powder/crystal[11]
Melting Point 186-191 °C[11]
pKa (Predicted) 9.22 ± 0.40[11]
Photophysical Characterization

This step is critical if the intrinsic fluorescence of the compound is to be used.

Protocol 1: Determination of Excitation and Emission Spectra

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of 6-Fluoro-1H-indazol-5-ol in 100% DMSO.

  • Working Solution: Dilute the stock solution to a final concentration of 10 µM in the intended assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20).

  • Spectrofluorometer Setup: Use a calibrated spectrofluorometer.

  • Excitation Scan: Set the emission wavelength to a value approximately 20-50 nm higher than the expected excitation wavelength (a broad guess can be made based on the aromatic structure, e.g., 380 nm) and scan a range of excitation wavelengths (e.g., 250-360 nm).

  • Emission Scan: Set the excitation wavelength to the peak determined in the previous step and scan a range of emission wavelengths (e.g., 370-550 nm).

  • Data Analysis: Identify the wavelengths of maximum excitation and emission. These will be crucial for setting up the kinetic assays.

Workflow for Studying Enzyme Inhibition

The following workflow outlines the steps to characterize the inhibitory potential of 6-Fluoro-1H-indazol-5-ol against a target enzyme, such as a protein kinase.

G cluster_0 Phase 1: Assay Development & Primary Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Mechanism of Inhibition A Assay Optimization (Enzyme, Substrate Conc.) B Primary Screen (Single Inhibitor Conc.) A->B C IC50 Determination (Dose-Response Curve) B->C D Kinetic Studies (Vary Substrate & Inhibitor) C->D E Data Analysis (Michaelis-Menten, Lineweaver-Burk) D->E caption Workflow for Enzyme Inhibitor Characterization

Caption: A streamlined workflow for characterizing a potential enzyme inhibitor.

Phase 1: Assay Development and Primary Screening

The initial step is to establish a robust and reproducible assay for the target enzyme. For a kinase, a common approach is to use a fluorogenic peptide substrate that becomes fluorescent upon phosphorylation.

Protocol 2: Kinase Activity Assay using a Fluorogenic Substrate

  • Reagents:

    • Target Kinase (e.g., Src, Abl)

    • Fluorogenic Kinase Substrate (e.g., a peptide with a fluorescence quencher that is removed upon phosphorylation)

    • ATP (the co-substrate for kinases)

    • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

    • 6-Fluoro-1H-indazol-5-ol (inhibitor)

    • Stop Solution (e.g., 100 mM EDTA)

  • Assay Optimization:

    • Enzyme Titration: Determine the optimal enzyme concentration that yields a linear reaction rate for a desired time period (e.g., 60 minutes).

    • Substrate Titration (Michaelis-Menten): Determine the Kₘ of the substrate by measuring the initial reaction velocity at various substrate concentrations. For subsequent inhibitor screening, use a substrate concentration at or below the Kₘ to ensure sensitivity to competitive inhibitors.

  • Primary Screen:

    • In a 384-well plate, add the assay components in the following order: buffer, inhibitor (e.g., at a final concentration of 10 µM), and enzyme.

    • Incubate for 15-30 minutes to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding the substrate and ATP mixture.

    • Monitor the increase in fluorescence over time using a plate reader set to the appropriate excitation and emission wavelengths for the fluorogenic substrate.

    • Calculate the percent inhibition relative to a DMSO control.

Phase 2: Potency Determination (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the inhibitor's potency.

Protocol 3: IC₅₀ Determination

  • Serial Dilution: Prepare a serial dilution of 6-Fluoro-1H-indazol-5-ol (e.g., 10-point, 3-fold dilutions starting from 100 µM).

  • Assay Setup: Set up the kinase assay as described in Protocol 2, with varying concentrations of the inhibitor. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Data Collection: Measure the initial reaction rates for each inhibitor concentration.

  • Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

ParameterDescription
Top Plateau Maximum inhibition (ideally 100%)
Bottom Plateau Minimum inhibition (ideally 0%)
LogIC₅₀ The logarithm of the inhibitor concentration that elicits a 50% response.
Hill Slope Describes the steepness of the curve.
Phase 3: Mechanism of Inhibition (MoA) Studies

Determining the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) provides critical insight into how the inhibitor interacts with the enzyme.[12]

G E Enzyme ES Enzyme-Substrate Complex E->ES +S EI Enzyme-Inhibitor Complex E->EI +I S Substrate I Inhibitor ES->E -S P Product ES->P k_cat EI->E -I caption Competitive Inhibition Model

Caption: In competitive inhibition, the inhibitor binds to the free enzyme, competing with the substrate.

Protocol 4: MoA Determination

  • Experimental Design: Set up a matrix of experiments where both the substrate concentration and the inhibitor concentration are varied.

    • Use a range of substrate concentrations above and below the Kₘ.

    • Use several fixed concentrations of the inhibitor (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀).

  • Data Collection: Measure the initial reaction velocity for each condition.

  • Data Analysis:

    • Michaelis-Menten Plots: Plot velocity vs. substrate concentration for each inhibitor concentration.

    • Lineweaver-Burk Plot: Plot 1/velocity vs. 1/[substrate]. This double reciprocal plot is invaluable for diagnosing the inhibition mechanism.[12]

      • Competitive Inhibition: Lines intersect on the y-axis. Apparent Kₘ increases, Vₘₐₓ remains unchanged.

      • Non-competitive Inhibition: Lines intersect on the x-axis. Kₘ remains unchanged, apparent Vₘₐₓ decreases.

      • Uncompetitive Inhibition: Lines are parallel. Both apparent Kₘ and Vₘₐₓ decrease.

Trustworthiness and Self-Validation

To ensure the integrity of the kinetic data, several controls and validation steps are essential:

  • Compound Interference: Test 6-Fluoro-1H-indazol-5-ol for any intrinsic fluorescence at the detection wavelengths of the assay substrate to rule out signal interference.

  • DMSO Tolerance: Determine the maximum concentration of DMSO that does not affect enzyme activity.

  • Time-Dependent Inhibition: Pre-incubate the enzyme and inhibitor for varying lengths of time before initiating the reaction to check for time-dependent or irreversible inhibition.

  • Statistical Analysis: All experiments should be performed in replicate (n ≥ 3), and data should be reported with standard deviations or standard errors. Statistical tests should be used to validate the significance of the observed inhibition.[13][14]

Conclusion

The 6-Fluoro-1H-indazol-5-ol scaffold represents a promising starting point for the development of probes to study enzyme kinetics. Its structural features are common to a class of potent enzyme inhibitors. By systematically characterizing its properties and employing rigorous, fluorescence-based assay protocols, researchers can elucidate detailed information about enzyme-inhibitor interactions, including potency and mechanism of action. The workflows and protocols detailed in this guide provide a robust framework for leveraging such compounds in drug discovery and fundamental enzymology, ultimately accelerating the development of novel therapeutics.

References

  • PubChem Compound Summary for CID 17842350, 6-Fluoro-1H-indazole. National Center for Biotechnology Information. [Link]

  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. ResearchGate. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. [Link]

  • Indazole – Knowledge and References. Taylor & Francis Online. [Link]

  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. PubMed Central. [Link]

  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. AIR Unimi. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Enzyme inhibition and kinetics graphs. Khan Academy. [Link]

  • Synthesis of Indazo‐Fluors by modification of 5‐hydroxy‐1H‐indazoles. ResearchGate. [Link]

  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI. [Link]

  • Evaluation of Fluorescence-Based Screening Assays for the Detection and Quantification of Silyl Hydrolase Activity. ACS Omega. [Link]

  • Data analysis - Kinetic Mechanisms of Enzyme Inhibition and Activation. [Link]

  • KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. Ainfo. [Link]

  • Real-time enzyme kinetics monitored by dual-color fluorescence cross-correlation spectroscopy. PNAS. [Link]

  • Chapter 6. Enzyme Kinetics. ResearchGate. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. [Link]

  • Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect. PubMed Central. [Link]

  • Activatable fluorescent probes for in situ imaging of enzymes. RSC Publishing. [Link]

  • Analyzing Enzyme Kinetic Data Using the Powerful Statistical Capabilities of R. bioRxiv. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • 2.5: Enzyme Kinetics and Inhibition. Chemistry LibreTexts. [Link]

  • Enzyme-Activated Fluorogenic Probes for Live-Cell and in Vivo Imaging. PubMed Central. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. [Link]

Sources

High-throughput screening assays for 6-Fluoro-1H-indazol-5-ol analogs

AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) is a highly sensitive, bead-based technology that measures molecular interactions over a distance of up to 200 nm. [14]It relies on two types of beads: Donor and Acceptor beads. [15]When excited by a laser at 680 nm, the Donor bead converts ambient oxygen into singlet oxygen. If an Acceptor bead is in close proximity, the singlet oxygen travels to it and triggers a chemiluminescent reaction, emitting light at 520-620 nm. [16][17] This technology is highly versatile and can be adapted for kinase assays by detecting the interaction between a biotinylated substrate and a tagged phospho-specific antibody. For example, one could use Streptavidin-coated Donor beads and Protein A-coated Acceptor beads with a biotinylated substrate and a phospho-specific antibody. Inhibition of the kinase prevents the antibody from binding the substrate, thus preventing bead proximity and signal generation. [18]

Section 4: Cell-Based Confirmatory Assays

Hits identified from biochemical HTS must be validated in a cellular context to confirm on-target activity and assess properties like cell permeability and off-target effects.

1. Cellular Target Engagement Assays:

  • NanoBRET™ Target Engagement: This assay measures compound binding to the target kinase in live cells. The kinase is expressed as a fusion with NanoLuc® luciferase, and a fluorescent tracer is used. Compound binding displaces the tracer, disrupting Bioluminescence Resonance Energy Transfer (BRET). [10]This provides direct evidence of target engagement in a physiological environment.

2. Phosphorylation Quantification Assays:

  • In-Cell Western / ELISA: These assays quantify the phosphorylation of the kinase's downstream substrate within cells. [10]Cells are treated with the indazole analogs, lysed, and the level of substrate phosphorylation is measured using phospho-specific antibodies. A reduction in phosphorylation confirms the compound's inhibitory activity in a relevant signaling pathway.

3. Phenotypic Assays:

  • Cell Proliferation/Viability Assays: Many cancer cell lines are dependent on the activity of specific kinases for survival and proliferation. Treating these cells with an effective inhibitor of the driver kinase will lead to decreased cell viability, which can be measured using reagents like MTT or CellTiter-Glo®. [10][11]This provides crucial evidence of the compound's functional effect.

Conclusion

The 6-fluoro-1H-indazol-5-ol scaffold represents a promising starting point for the development of novel kinase inhibitors. A successful drug discovery campaign relies on the strategic application of robust and well-validated HTS assays. Technologies like TR-FRET and Fluorescence Polarization offer the sensitivity, throughput, and reliability required for primary screening of large compound libraries. By integrating these biochemical assays with a carefully planned cascade of orthogonal and cell-based confirmatory assays, researchers can efficiently identify and advance high-quality lead compounds for further development. This guide provides the foundational principles and protocols to empower scientific teams to effectively screen indazole analog libraries and accelerate the discovery of next-generation therapeutics.

References

  • Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC Source: PubMed Central URL: [Link]

  • Title: Sino Biological's Launch of SwiftFluo® TR-FRET Kits Pioneers a New Era in High-Throughout Kinase Inhibitor Screening Source: The Scientist URL: [Link]

  • Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Fluorescence Polarization Detection Source: BMG LABTECH URL: [Link]

  • Title: Spotlight: Cell-based kinase assay formats. Source: Reaction Biology URL: [Link]

  • Title: Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives Source: PubMed Central URL: [Link]

  • Title: High-throughput screening for kinase inhibitors Source: PubMed URL: [Link]

  • Title: Fluorescence polarization assays in high-throughput screening and drug discovery: a review Source: National Institutes of Health (NIH) URL: [Link]

  • Title: The Use of AlphaScreen Technology in HTS: Current Status Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes Source: PubMed URL: [Link]

  • Title: Synthesis and biological evaluation of indazole derivatives as anti-cancer agents Source: RSC Advances URL: [Link]

  • Title: Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements Source: nanomicronspheres URL: [Link]

  • Title: Time-Resolved Fluorescence TRF / TR-FRET (HTRF) Source: Molecular Devices URL: [Link]

  • Title: Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes Source: ResearchGate URL: [Link]

  • Title: Fluorescence Polarization Source: Celtarys Research URL: [Link]

  • Title: AlphaScreen Source: BMG LABTECH URL: [Link]

  • Title: The Use of AlphaScreen Technology in HTS: Current Status Source: Bentham Open Archives URL: [Link]

  • Title: HTRF | Homogeneous Time Resolved Fluorescence | FRET | TR Source: Celtarys Research URL: [Link]

  • Title: Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltran Source: IU Indianapolis ScholarWorks URL: [Link]

Application Note: 6-Fluoro-1H-indazol-5-ol as a Privileged Fragment for Kinase-Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 6-Fluoro-1H-indazol-5-ol in FBDD

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality starting points for novel therapeutics, offering an efficient exploration of chemical space with low molecular weight compounds.[1][2] The selection of fragments for a screening library is a critical determinant of a campaign's success, requiring a balance of structural simplicity, physicochemical compliance, and strategic placement of functional groups to probe protein binding sites.[1]

This application note details the utility and application of 6-Fluoro-1H-indazol-5-ol , a prime exemplar of a "privileged" fragment scaffold, particularly for targeting protein kinases. The indazole core is a well-validated pharmacophore found in numerous approved kinase inhibitors, such as Axitinib and Pazopanib, recognized for its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[3][4]

The strategic functionalization of this indazole core elevates its utility:

  • The 5-hydroxyl group serves as a crucial hydrogen bond donor and acceptor, capable of anchoring the fragment in a binding pocket and providing a clear vector for synthetic elaboration.

  • The 6-fluoro substituent is not merely a bioisosteric replacement. It subtly modulates the pKa of the neighboring hydroxyl and the indazole ring system, can form favorable orthogonal multipolar interactions with backbone amides, and serves as a sensitive reporter for ¹⁹F NMR-based screening methods.[5][6] Furthermore, fluorine substitution can enhance metabolic stability and binding affinity.[7]

With a molecular weight of 152.12 g/mol , one hydrogen bond donor, and two hydrogen bond acceptors, 6-Fluoro-1H-indazol-5-ol comfortably adheres to the "Rule of Three," making it an ideal candidate for FBDD campaigns. This note provides the scientific rationale, experimental workflows, and detailed protocols for leveraging this fragment to discover and validate novel inhibitors for protein kinase targets.

Physicochemical Properties of 6-Fluoro-1H-indazol-5-ol

A thorough understanding of a fragment's properties is essential for designing effective screening experiments and interpreting results.

PropertyValueSignificance in FBDD
Molecular Weight 152.12 g/mol Complies with the "Rule of Three" (<300 Da), ensuring higher probability of binding and better ligand efficiency.[8]
cLogP ~1.5Optimal lipophilicity ensures adequate aqueous solubility while retaining sufficient character to engage with hydrophobic pockets.
Hydrogen Bond Donors 1 (OH group)Provides a key interaction point for anchoring within a protein binding site.
Hydrogen Bond Acceptors 2 (OH, indazole N)Offers multiple opportunities for directed interactions with protein residues.
Topological Polar Surface Area 49.8 ŲContributes to good solubility and potential for membrane permeability during hit-to-lead optimization.

Experimental Design: A Multi-faceted Screening & Validation Cascade

The low binding affinity typical of fragments necessitates the use of sensitive biophysical techniques.[9] A robust FBDD campaign employs an orthogonal screening cascade to identify true hits and eliminate false positives. This self-validating system ensures that resources are focused on only the most promising fragments.

FBDD_Workflow cluster_0 Primary Screening cluster_1 Hit Validation (Orthogonal) cluster_2 Structural Elucidation cluster_3 Hit-to-Lead Optimization SPR Surface Plasmon Resonance (SPR) High-Throughput, Low Protein Consumption DSF Thermal Shift Assay (DSF) Confirms Direct Target Engagement SPR->DSF Initial Hits NMR ¹⁹F NMR Screening High Sensitivity, Direct Detection NMR->DSF Initial Hits STD_NMR STD NMR Maps Binding Epitope DSF->STD_NMR Validated Binders XRAY X-ray Crystallography Definitive Binding Mode STD_NMR->XRAY Confirmed Hits H2L Structure-Guided Chemistry (Fragment Growing/Linking) XRAY->H2L Structural Insights

Caption: FBDD workflow for 6-Fluoro-1H-indazol-5-ol screening and validation.

Application Protocols

Protocol 1: Primary Screening via Surface Plasmon Resonance (SPR)

SPR is a label-free technique ideal for primary screening due to its high sensitivity, low protein consumption, and ability to provide kinetic data.[10][11]

Causality: The goal is to rapidly identify fragments that bind to the immobilized protein target. A single-concentration screen is used for high throughput, followed by dose-response analysis for preliminary affinity estimation.

Methodology:

  • Protein Immobilization:

    • Select a suitable sensor chip (e.g., CM5) and activate the surface using a standard amine coupling kit (EDC/NHS).

    • Immobilize the target kinase onto the chip surface to a level of 8,000-12,000 Response Units (RU) in a suitable buffer (e.g., 10 mM Sodium Acetate, pH 5.0).

    • Deactivate any remaining active esters with ethanolamine. A reference flow cell should be prepared similarly but without the protein to subtract bulk refractive index changes.[12]

  • Fragment Preparation:

    • Prepare a 10 mM stock solution of 6-Fluoro-1H-indazol-5-ol in 100% DMSO.

    • For the primary screen, prepare a working solution of 200 µM fragment in running buffer (e.g., PBS, 0.05% Tween-20, 1% DMSO). Ensure the final DMSO concentration is consistent across all samples.

  • Screening Execution:

    • Inject the 200 µM fragment solution over the target and reference flow cells at a flow rate of 30 µL/min for a 60-second association phase, followed by a 120-second dissociation phase.

    • A positive "hit" is defined as a binding response significantly above the background noise and showing a dissociation curve.

  • Hit Confirmation (Dose-Response):

    • For confirmed hits, perform a dose-response analysis by injecting a series of concentrations (e.g., 1 µM to 500 µM) to determine an estimated equilibrium dissociation constant (K_D).

Protocol 2: Orthogonal Validation via Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, validates direct physical binding by measuring changes in protein thermal stability upon ligand binding.[6][9]

Causality: A true binder will stabilize the protein, leading to a measurable increase in its melting temperature (ΔT_m). This orthogonal check helps eliminate non-specific binders or assay artifacts from SPR.

Methodology:

  • Assay Preparation:

    • In a 96-well PCR plate, prepare a reaction mixture containing the target kinase (final concentration 2 µM), a fluorescent dye (e.g., SYPRO Orange at 5x concentration), and the assay buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).[13]

    • Add 6-Fluoro-1H-indazol-5-ol to a final concentration of 200 µM. Include a "no-ligand" control (DMSO only).

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute, acquiring fluorescence data at each interval.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature. The melting temperature (T_m) is the midpoint of the unfolding transition, typically calculated from the peak of the first derivative.

    • A significant positive shift (ΔT_m > 2 °C) in the presence of the fragment compared to the DMSO control is considered a validated hit.[6]

Protocol 3: Structural Elucidation via X-ray Crystallography

Crystallography provides the definitive proof of binding and the atomic-level details of the interaction, which are essential for structure-guided hit-to-lead optimization.[7][14]

Causality: Visualizing the fragment in the binding site confirms its binding mode, identifies key interactions (e.g., with the kinase hinge), and reveals vectors for synthetic elaboration.

Methodology:

  • Crystal Preparation:

    • Obtain apo-crystals of the target kinase. This is often achieved through sitting-drop or hanging-drop vapor diffusion methods.

    • Alternatively, co-crystallization can be attempted by incubating the protein with a 5-10 fold molar excess of 6-Fluoro-1H-indazol-5-ol prior to setting up crystallization trials.[8][15]

  • Fragment Soaking:

    • Prepare a soaking solution containing the apo-crystal stabilization buffer supplemented with 1-5 mM of 6-Fluoro-1H-indazol-5-ol. The final DMSO concentration should be kept below 10% to avoid crystal damage.

    • Transfer an apo-crystal into the soaking solution and incubate for a period ranging from a few hours to overnight.

  • Data Collection and Structure Solution:

    • Cryo-protect the soaked crystal and collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the structure by molecular replacement using the apo-protein structure.

    • Carefully analyze the resulting electron density maps to unambiguously identify the bound fragment and model its interactions with the protein.

From Hit to Lead: The Path Forward

The structural information obtained from crystallography is the cornerstone of the hit-to-lead phase.[16]

Hit_To_Lead cluster_0 Structural Insight cluster_1 Optimization Strategy cluster_2 Desired Outcome Fragment 6-Fluoro-1H-indazol-5-ol bound in ATP pocket Hinge H-bond to Hinge Fragment->Hinge Vector1 5-OH Vector Fragment->Vector1 Vector2 N1-H Vector Fragment->Vector2 Grow Fragment Growing (Exploit 5-OH vector) Vector1->Grow Vector2->Grow Lead Potent & Selective Lead Compound Grow->Lead Link Fragment Linking (If another fragment binds nearby) Link->Lead Hop Scaffold Hopping (Retain key interactions) Hop->Lead

Caption: Strategy for structure-guided optimization of the indazole hit.

Analysis of the co-crystal structure will reveal solvent-exposed vectors on the 6-Fluoro-1H-indazol-5-ol scaffold. The 5-hydroxyl group is an ideal point for "fragment growing," where chemists synthetically extend the molecule to pick up additional interactions in adjacent pockets, thereby increasing potency and selectivity.[17] Similarly, the N1 position of the indazole can be functionalized to probe other regions of the binding site. This iterative, structure-guided process is the most efficient path to developing a low-affinity fragment hit into a high-potency lead candidate.

References

  • Li, X., et al. (2019). Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors via fragment-based virtual screening. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1549-1560. Available from: [Link]

  • Buchstaller, H. P., et al. (2012). Fragment-based discovery of hydroxy-indazole-carboxamides as novel small molecule inhibitors of Hsp90. Bioorganic & Medicinal Chemistry Letters, 22(13), 4396-4403. Available from: [Link]

  • Kirsch, P., et al. (2019). Fragment-based drug discovery—the importance of high-quality molecule libraries. Medicinal Research Reviews, 39(6), 2044-2086. Available from: [Link]

  • Jadhav, S. A., et al. (2020). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 11(11), 1237-1256. Available from: [Link]

  • Ng, P. S., et al. (2021). Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. Bioorganic & Medicinal Chemistry, 49, 116437. Available from: [Link]

  • Joseph, A. P., et al. (2016). Crystallization of protein–ligand complexes. Acta Crystallographica Section D: Biological Crystallography, 72(Pt 10), 1057-1067. Available from: [Link]

  • Vivian, J. T., & Heyn, G. (2020). Theory and applications of differential scanning fluorimetry in early-stage drug discovery. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(9), 994-1008. Available from: [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5899-5910. Available from: [Link]

  • Skinner, S. P., & Ciulli, A. (2016). Saturation transfer difference NMR for fragment screening. Methods in Molecular Biology, 1414, 147-160. Available from: [Link]

  • Suto, R. K., & D'Aquino, J. A. (2019). Growth vector elaboration of fragments: regioselective functionalization of 5-hydroxy-6-azaindazole and 3-hydroxy-2,6-naphthyridine. Organic & Biomolecular Chemistry, 17(31), 7345-7356. Available from: [Link]

  • Renaud, J., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(1), 44-48. Available from: [Link]

  • Wood, D. J., et al. (2017). Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design. ACS Medicinal Chemistry Letters, 8(7), 754-759. Available from: [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5899-5910. Available from: [Link]

  • Wink, G., et al. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. GIT Laboratory Journal Europe, 14, 28-29. Available from: [Link]

  • Lepre, C. A. (2013). Saturation Transfer Difference NMR for Fragment Screening. Current Protocols in Chemical Biology, 5(4), 251-268. Available from: [Link]

  • Stahelin, R. V. (2023). A beginner's guide to surface plasmon resonance. The Biochemist, 45(1), 38-43. Available from: [Link]

  • Soundararajan, R., et al. (2024). Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking. Acta Crystallographica Section D: Structural Biology, 80(Pt 1), 1-10. Available from: [Link]

  • Rusciano, D., et al. (2022). Fluorochrome Selection for Imaging Intraoperative Ovarian Cancer Probes. Cancers, 14(11), 2652. Available from: [Link]

  • Woodhead, A. J., et al. (2023). Fragment-to-Lead Medicinal Chemistry Publications in 2022. Journal of Medicinal Chemistry, 66(11), 7143-7162. Available from: [Link]

  • Wang, H., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 280, 116893. Available from: [Link]

  • Rich, R. L., & Myszka, D. G. (2011). SPR-based fragment screening: advantages and applications. Journal of Molecular Recognition, 24(6), 892-901. Available from: [Link]

  • Viegas, A., et al. (2011). Saturation-Transfer Difference (STD) NMR: A Simple and Fast Method for Ligand Screening and Characterization of Protein Binding. Journal of Chemical Education, 88(7), 990-994. Available from: [Link]

  • FCH Group. (n.d.). Fragment Libraries. Retrieved January 26, 2026, from [Link]

  • Owen, R. L., et al. (2023). Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Frontiers in Molecular Biosciences, 9, 1083981. Available from: [Link]

  • Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Retrieved January 26, 2026, from [Link]

  • Chen, Y. L., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry, 39, 116158. Available from: [Link]

  • Otava Chemicals. (n.d.). Fluorine Fragment Library. Retrieved January 26, 2026, from [Link]

  • Wang, H., et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(3), 634-639. Available from: [Link]

  • University of Maryland, Baltimore. (n.d.). Saturation Transfer Difference (STD) - NMR experiment procedure. Retrieved January 26, 2026, from [Link]

  • Stokes, N. R., et al. (2013). Fragment-Based Discovery of 6-Azaindazoles As Inhibitors of Bacterial DNA Ligase. ACS Medicinal Chemistry Letters, 4(11), 1061-1066. Available from: [Link]

  • Spyrakis, F., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 8, 80. Available from: [Link]

  • Kalgutkar, A. S. (n.d.). Hit-to-lead (H2L) and Lead Optimization in Medicinal Chemistry. [PowerPoint slides]. Retrieved from [Link]

  • Stein, R. S., et al. (2022). Virtual fragment screening for DNA repair inhibitors in vast chemical space. Nature Chemical Biology, 18(11), 1255-1263. Available from: [Link]

  • Domainex. (n.d.). Structure-aided drug design. Retrieved January 26, 2026, from [Link]

  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved January 26, 2026, from [Link]

  • Krishnan, V. V. (2005). Ligand screening by saturation-transfer difference (STD) NMR spectroscopy. OSTI.GOV. Available from: [Link]

  • Aldeghi, M., et al. (2023). Thermal unfolding methods in drug discovery. Biophysics Reviews, 4(2), 021303. Available from: [Link]

  • Wollenhaupt, J., et al. (2022). Workflow and Tools for Crystallographic Fragment Screening at the Helmholtz-Zentrum Berlin. JoVE (Journal of Visualized Experiments), (183), e62208. Available from: [Link]

  • AXXAM. (n.d.). Thermal shift assays for early-stage drug discovery. Retrieved January 26, 2026, from [Link]

  • Wu, G., et al. (2021). Protocol for hit-to-lead optimization of compounds by auto in silico ligand directing evolution (AILDE) approach. STAR Protocols, 2(1), 100312. Available from: [Link]

  • Center for Macromolecular Interactions, Harvard Medical School. (n.d.). Differential Scanning Fluorimetry (DSF). Retrieved January 26, 2026, from [Link]

Sources

Troubleshooting & Optimization

Common side reactions in the synthesis of 6-Fluoro-1H-indazol-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Fluoro-1H-indazol-5-ol. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to help you navigate common challenges and optimize your synthetic protocols.

Introduction

6-Fluoro-1H-indazol-5-ol is a valuable building block in medicinal chemistry, frequently utilized in the development of therapeutic agents. Its synthesis, while achievable through several routes, is not without potential pitfalls. This guide addresses the most common side reactions and impurities encountered during its preparation, providing a framework for diagnosing and mitigating these issues. The advice herein is grounded in the fundamental principles of organic synthesis, with a focus on practical, actionable solutions.

Troubleshooting Guide: Common Side Reactions and Impurities

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Question 1: My final product is a dark, discolored solid, not the expected off-white powder. What is the likely cause and how can I prevent it?

Answer:

Discoloration, often ranging from tan to dark brown, is a common issue when synthesizing hydroxylated indazoles. The primary culprit is the oxidation of the 5-hydroxyl group. Phenolic compounds, especially electron-rich ones like indazol-5-ols, are susceptible to oxidation by atmospheric oxygen, which can be accelerated by heat, light, and the presence of metallic impurities. This oxidation leads to the formation of highly colored quinone-like species and other degradation products.

Causality and Prevention:

  • Atmospheric Oxidation: The phenolic hydroxyl group can be oxidized to a quinone or other colored species.

    • Preventative Measure: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon). Degas your solvents before use to remove dissolved oxygen.

  • Metallic Impurities: Trace metals can catalyze oxidation.

    • Preventative Measure: Use high-purity, metal-free reagents and solvents. If feasible, consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) in trace amounts during work-up.

  • Light and Heat: Exposure to light and elevated temperatures can promote oxidative degradation.

    • Preventative Measure: Protect the reaction mixture and the isolated product from light by using amber glassware or wrapping the flask in aluminum foil. Avoid excessive heating during reaction and purification.

Experimental Protocol for Minimizing Oxidation:

  • Inert Atmosphere: Set up the reaction under a positive pressure of nitrogen or argon.

  • Degassed Solvents: Degas all solvents by sparging with nitrogen or argon for 15-30 minutes prior to use.

  • Purification: During purification (e.g., crystallization or chromatography), work quickly and maintain an inert atmosphere where possible. Store the final product under an inert atmosphere in a sealed, amber vial at low temperature.

Question 2: My reaction yield is consistently low, and I observe multiple spots on my TLC plate that are difficult to separate. What are the likely side products?

Answer:

Low yields and complex product mixtures in indazole synthesis often point to incomplete reaction or competing side reactions. In a typical synthesis of 6-Fluoro-1H-indazol-5-ol, which often proceeds via diazotization of a substituted aniline followed by cyclization, several side products can form.

Common Side Products and Their Formation:

  • Unreacted Starting Material: The most straightforward cause of low yield is an incomplete reaction.

  • Diazonium Salt Side Reactions: Diazonium salts are highly reactive intermediates. If not handled correctly, they can lead to a variety of byproducts:

    • Phenol Formation: The diazonium group can be displaced by water to form a phenol.

    • Azo Coupling: The diazonium salt can couple with electron-rich aromatic rings (including the starting material or product) to form colored azo compounds.

  • Hydrazone and Dimer Formation: In syntheses involving hydrazine derivatives, the formation of hydrazones and dimers can be a significant side reaction.[1]

Troubleshooting and Optimization:

ParameterRecommended ActionRationale
Temperature Maintain low temperatures (typically 0-5 °C) during diazotization.Diazonium salts are unstable at higher temperatures and prone to decomposition and side reactions.
pH Control Maintain the appropriate acidic conditions during diazotization and cyclization.The pH affects the stability of the diazonium salt and the rate of the desired cyclization versus competing reactions.
Reagent Addition Add the diazotizing agent (e.g., sodium nitrite) slowly and portion-wise.This prevents a buildup of the reactive nitrous acid and diazonium salt, minimizing side reactions.
Stirring Ensure efficient stirring throughout the reaction.Good mixing ensures homogenous reaction conditions and prevents localized high concentrations of reagents.

Visualizing the Reaction Pathway and Potential Side Reactions:

cluster_main Main Synthetic Pathway cluster_side Potential Side Reactions Starting Material Starting Material Diazonium Salt Diazonium Salt Starting Material->Diazonium Salt Diazotization Hydrazone/Dimer Hydrazone/Dimer Starting Material->Hydrazone/Dimer Self-condensation 6-Fluoro-1H-indazol-5-ol 6-Fluoro-1H-indazol-5-ol Diazonium Salt->6-Fluoro-1H-indazol-5-ol Cyclization Phenol Byproduct Phenol Byproduct Diazonium Salt->Phenol Byproduct Hydrolysis Azo Compound Azo Compound Diazonium Salt->Azo Compound Coupling

Caption: Synthetic pathway and common side reactions.

Question 3: I am seeing two isomeric products that are difficult to separate by column chromatography. What is the likely identity of the second isomer?

Answer:

The formation of regioisomers is a well-documented challenge in the chemistry of indazoles, particularly in subsequent alkylation or acylation reactions at the nitrogen atoms.[2][3] However, isomeric impurities can also arise during the initial synthesis of the indazole core if the starting materials are not regiochemically pure or if the cyclization reaction is not completely regioselective.

While the formation of the 1H-tautomer of indazole is thermodynamically favored, the presence of a 2H-indazole isomer is also possible, though typically in smaller amounts.[1][4]

Potential Isomeric Impurities:

  • Positional Isomers: If the precursors to your starting material could lead to isomers (e.g., different halogenation patterns), these could carry through the synthesis.

  • Tautomers: While 1H- and 2H-indazoles are tautomers and will interconvert, in some cases, derivatives of the 2H-tautomer can be formed as stable, isolable side products, especially in subsequent reaction steps.

Diagnostic and Purity Enhancement Strategies:

  • NMR Spectroscopy: Careful analysis of 1H and 13C NMR spectra can help distinguish between isomers. 2D NMR techniques like HMBC and NOESY can be particularly useful for unambiguously assigning the structure.

  • LC-MS: Liquid chromatography-mass spectrometry can confirm the presence of a compound with the same mass as your desired product, indicating an isomer.

  • Recrystallization: If column chromatography is ineffective, fractional crystallization from a suitable solvent system can sometimes be used to separate isomers.

  • Starting Material Purity: Ensure the regiochemical purity of your starting materials through rigorous characterization before beginning the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the best way to purify crude 6-Fluoro-1H-indazol-5-ol?

A1: A combination of techniques is often most effective.

  • Aqueous Wash: Begin by washing the crude product with a dilute acid solution to remove any basic impurities, followed by a wash with a dilute brine solution.

  • Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is often effective at removing many impurities.

  • Column Chromatography: For high purity, silica gel column chromatography is recommended. A gradient elution system, for example, starting with dichloromethane and gradually increasing the polarity with methanol, can provide good separation. A patent for a similar compound suggests slurring in methanol for purification.[5]

Q2: How should I store 6-Fluoro-1H-indazol-5-ol to prevent degradation?

A2: As discussed in the troubleshooting section, 6-Fluoro-1H-indazol-5-ol is susceptible to oxidative degradation. For long-term storage, it should be kept in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) and stored in a freezer (-20 °C is generally sufficient).

Q3: Can I use a different base for post-synthesis modifications like N-alkylation?

A3: The choice of base for N-alkylation of indazoles is critical as it can significantly influence the N1/N2 regioselectivity.[2][6] Strong, non-nucleophilic bases like sodium hydride (NaH) in an aprotic solvent like THF often favor N1 alkylation.[2][6] Weaker bases like potassium carbonate (K2CO3) in a polar aprotic solvent like DMF can sometimes lead to mixtures of N1 and N2 products.[7] It is crucial to consult the literature for the specific transformation you are performing to select the optimal base and reaction conditions to achieve the desired regioselectivity.

Q4: My synthesis involves a cyclization of a fluorinated phenylhydrazine. Are there any specific side reactions I should be aware of?

A4: Reactions involving fluorinated phenylhydrazines can sometimes lead to side products where the fluorine atom is displaced by a nucleophile, although this is generally not a major pathway under typical indazole synthesis conditions.[8] A more common issue, as with other hydrazine-based cyclizations, is the formation of pyrazoline intermediates or other products arising from incomplete cyclization or alternative reaction pathways.[4] Careful control of reaction conditions, particularly temperature and reaction time, is key to maximizing the yield of the desired indazole.

References

  • Synthesis of Indazo-Fluors by modification of 5-hydroxy-1H-indazoles. ResearchGate. Available at: [Link]

  • CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents.
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. Available at: [Link]

  • Study of the Addition Mechanism of 1H‑Indazole and Its 4‑, 5‑, 6‑, and 7‑Nitro Derivatives to Formaldehyde in Aqueous. Semantic Scholar. Available at: [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. Available at: [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. Available at: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. Available at: [Link]

  • Cyclization reaction of 4-nitro-3'-4'-dimethoxychalcone and phenylhydrazine as antibacterial candidate. UII. Available at: [Link]

  • Development of a selective and scalable N1-indazole alkylation. PMC - NIH. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC - NIH. Available at: [Link]

  • Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. National Institutes of Health. Available at: [Link]

  • (PDF) ChemInform Abstract: Reactions of Polyfluorinated Chalcones with Hydrazine Hydrate and Phenylhydrazine.. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Fluorinated Indazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Fluorinated indazoles are privileged scaffolds in modern medicinal chemistry, imparting unique properties such as enhanced metabolic stability, increased binding affinity, and improved lipophilicity to bioactive molecules.[1][2] Their synthesis, however, is often accompanied by challenges related to reaction efficiency, regioselectivity, and functional group tolerance. This guide provides researchers, scientists, and drug development professionals with a dedicated technical support resource for troubleshooting and optimizing the synthesis of these critical compounds. Here, we address common experimental issues in a direct question-and-answer format, grounded in mechanistic principles and supported by authoritative literature.

Troubleshooting Guide: Common Synthesis Problems & Solutions

This section addresses specific, frequently encountered issues during the synthesis of fluorinated indazoles, particularly in common reaction types like N-arylation/alkylation and direct fluorination.

Issue 1: Poor Regioselectivity in Indazole N-Alkylation/N-Arylation (N1 vs. N2 Isomers)

Q: My N-alkylation/N-arylation reaction is producing a mixture of N1 and N2 substituted indazole isomers that are difficult to separate. How can I improve the regioselectivity?

A: This is one of the most common challenges in indazole chemistry. The regiochemical outcome is a delicate balance of electronic, steric, and reaction conditions. Here’s how to dissect and solve the problem:

  • Understanding the Causality: The indazole anion is an ambident nucleophile. The N1 position is generally considered the thermodynamic product, while the N2 position is often the kinetic product.[3] The final ratio depends on:

    • Steric Hindrance: Bulky substituents at the C3 position of the indazole ring can sterically hinder the N2 position, favoring N1 substitution.[4] Conversely, bulky electrophiles may favor the more accessible N1 position.

    • Electronic Effects: Electron-withdrawing groups on the indazole ring can influence the nucleophilicity of the respective nitrogen atoms.

    • Counter-ion & Solvent: The nature of the cation from the base (e.g., Na⁺, K⁺, Cs⁺) and its coordination with the indazole anion and solvent can significantly direct selectivity. For instance, NaH in THF has been shown to favor N1-alkylation for certain electron-deficient indazoles through a postulated coordination of the Na⁺ ion between the N2-atom and a C3-substituent.[5]

    • Reaction Time and Temperature: Shorter reaction times at lower temperatures may favor the kinetic N2 product, while longer reaction times at higher temperatures can allow for equilibration to the more stable N1 product.[3]

  • Solutions & Optimization Strategies:

    • Base and Solvent Screening: This is the most critical parameter. Create a screening table to systematically evaluate conditions.

      Base Solvent Typical Outcome/Rationale
      NaHTHF / DMFOften favors N1, especially with electron-deficient indazoles due to cation coordination.[5]
      K₂CO₃ / Cs₂CO₃DMF / AcetonitrileMilder bases; selectivity can be substrate-dependent. Cs₂CO₃ is often used for N1-arylations.[5]
      t-BuOKTHFStrong, non-coordinating base. Can favor N2 under kinetic control.
      DBUToluene / CH₂Cl₂Organic base, useful for milder conditions.
    • Control Temperature and Reaction Time: To favor the kinetic N2-isomer, run the reaction at a lower temperature (e.g., 0 °C to RT) and monitor carefully by TLC or LC-MS to stop the reaction before equilibration occurs.[3] For the thermodynamic N1-isomer, higher temperatures and longer reaction times may be beneficial.[3]

    • Choice of Electrophile: For alkylations, using alkyl 2,2,2-trichloroacetimidates under acidic conditions (TfOH) has been shown to be highly selective for the N2 position.[4][6]

    • Mitsunobu Conditions: For challenging N2-alkylations, the Mitsunobu reaction (e.g., alcohol, DEAD, PPh₃ in THF) can provide excellent yields and high selectivity for the N2 product.[5]

Issue 2: Low or No Yield in Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

Q: I am attempting a Buchwald-Hartwig N-arylation of my fluorinated indazole with an aryl halide, but I am observing no product, or only trace amounts, with starting materials remaining.

A: Low reactivity in Buchwald-Hartwig aminations is a classic problem, often stemming from catalyst inhibition, poor oxidative addition, or slow reductive elimination.[7][8]

  • Understanding the Causality:

    • Catalyst Inhibition: The indazole substrate itself, particularly the pyridine-type N2 nitrogen, can act as a ligand for the palladium center, leading to catalyst deactivation.

    • Poor Oxidative Addition: Aryl chlorides are less reactive than bromides or iodides. Electron-rich aryl halides also undergo oxidative addition more slowly.[9]

    • Steric Hindrance: A sterically hindered aryl halide or indazole can prevent the necessary coordination to the palladium catalyst.[10]

    • Base Incompatibility: The choice of base is crucial. It must be strong enough to deprotonate the indazole but not so strong as to cause side reactions or degrade the ligand. Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[11]

  • Troubleshooting Workflow:

    G start Low/No Yield in Buchwald-Hartwig q1 What is the aryl halide? start->q1 sol1a Aryl-Cl: Use stronger donating ligands (e.g., Buchwald ligands like SPhos, XPhos) and higher T. q1->sol1a Chloride sol1b Aryl-Br/I: Standard ligands (e.g., BINAP, P(tBu)3) may suffice. Consider lower T. q1->sol1b Bromide/Iodide q2 Is the catalyst system appropriate? sol2 Screen ligands. Use pre-catalysts (e.g., G3/G4 palladacycles) for robust initiation. q2->sol2 q3 Is the base optimal? sol3 Try different bases: NaOtBu, K3PO4, LHMDS. Ensure base is anhydrous. q3->sol3 q4 Are reaction conditions stringent? sol4 Ensure rigorous exclusion of air/moisture. Use anhydrous, degassed solvent. q4->sol4 sol1a->q2 sol1b->q2 sol2->q3 sol3->q4

    Troubleshooting workflow for Buchwald-Hartwig N-arylation.
Issue 3: Side Reactions in Direct C-H Fluorination

Q: I am trying a late-stage C-H fluorination on my indazole core using an electrophilic fluorinating agent like Selectfluor or NFSI, but I'm getting a complex mixture of products and low yield of the desired fluorinated compound.

A: Direct C-H fluorination can be challenging due to competing reaction pathways and the high reactivity of the reagents.[12]

  • Understanding the Causality:

    • Over-fluorination: Highly activated aromatic systems can undergo multiple fluorinations.

    • Oxidation: Electrophilic fluorinating agents are strong oxidants and can oxidize sensitive functional groups elsewhere in the molecule.

    • Solvent Reactivity: The solvent can sometimes react with the fluorinating agent or reaction intermediates.

    • Radical Pathways: Some fluorinations, particularly with N-Fluorobenzenesulfonimide (NFSI), can proceed via a radical mechanism, leading to different selectivity or side products.[1][13]

  • Solutions & Optimization Strategies:

    • Choice of Fluorinating Agent:

      • NFSI: Often used for C-3 fluorination of 2H-indazoles, sometimes proceeding through a radical pathway. A notable protocol uses NFSI in water under ambient air.[1][13]

      • Selectfluor: A powerful electrophilic fluorinating agent. Often requires a transition-metal catalyst or highly activated substrate.

    • Solvent Choice: The polarity and coordinating ability of the solvent are critical. For NFSI-mediated fluorination of 2H-indazoles, water has been identified as an optimal solvent, surprisingly leading to high yields.[1] For other systems, polar aprotic solvents like acetonitrile or DMF are common, but should be screened.

    • Control Stoichiometry: Carefully control the stoichiometry of the fluorinating agent. Use of a slight excess (e.g., 1.1-1.2 equivalents) is common, but adding it portion-wise or via syringe pump can help minimize side reactions by keeping its instantaneous concentration low.

    • Protecting Groups: If multiple sites are reactive, consider installing a temporary protecting group on the more reactive positions to direct the fluorination.

Frequently Asked Questions (FAQs)

Q1: What is the best general strategy for introducing fluorine onto an indazole scaffold?

There are two primary strategies:

  • Building Block Approach: Start with a pre-fluorinated precursor (e.g., a fluorinated phenylhydrazine or a fluorinated o-halobenzaldehyde) and then construct the indazole ring.[14] This approach is often more reliable and higher-yielding, as the fluorination is performed on a simpler molecule.[12]

  • Late-Stage Fluorination (LSF): Introduce the fluorine atom onto a pre-formed indazole core.[12] This is highly desirable in drug discovery for rapid analogue synthesis but can be more challenging to optimize.[15] The choice depends on the availability of starting materials and the desired fluorine position.

Q2: My Suzuki coupling reaction to add a fluorophenyl group to a bromo-indazole is failing. What are the common pitfalls?

Common issues with Suzuki couplings include:

  • Protodeborylation: The fluorophenylboronic acid can be unstable, especially if it's electron-deficient, and can degrade to fluorobenzene.[16] Using the corresponding boronic ester (e.g., pinacol ester) can improve stability.

  • Catalyst/Ligand Choice: For challenging couplings, especially with sterically hindered partners, using advanced catalyst systems like XPhos Pd G3/G4 or SPhos-based pre-catalysts can be highly effective.[16]

  • Base and Solvent: An inadequate base (e.g., K₂CO₃, K₃PO₄) or solvent system (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O) can lead to poor reaction. Ensure the base is strong enough and the solvent effectively solubilizes all components.[17]

  • Oxygen Contamination: Rigorous deoxygenation of the reaction mixture is critical, as oxygen can oxidize the Pd(0) catalyst and lead to homocoupling of the boronic acid.[18]

Q3: How can I reliably distinguish between N1 and N2 indazole isomers?

Definitive characterization is crucial.

  • 1D/2D NMR Spectroscopy: This is the most powerful tool.

    • ¹H NMR: The chemical shift of the proton at the C7 position is often diagnostic. In N1-isomers, this proton is typically deshielded and appears further downfield compared to the corresponding N2-isomer due to the anisotropic effect of the adjacent pyrazole ring.

    • HMBC/NOESY: 2D NMR experiments can show correlations that confirm connectivity. For example, in an N1-alkylated indazole, a NOESY correlation might be observed between the N1-alkyl protons and the C7-H proton.

  • X-ray Crystallography: Provides unambiguous structural proof if a suitable crystal can be obtained.[3]

Representative Experimental Protocol: C-3 Fluorination of a 2-Aryl-2H-Indazole

This protocol is adapted from the metal-free methodology developed by Ghosh and Hajra, which highlights a simple and effective late-stage fluorination.[1]

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products Indazole 2-Aryl-2H-Indazole Plus1 + Indazole->Plus1 NFSI NFSI reaction H₂O, RT, Air NFSI->reaction Plus1->NFSI Product 3-Fluoro-2-Aryl-2H-Indazole reaction->Product

General scheme for C-3 fluorination of 2H-indazoles.

Step-by-Step Procedure:

  • Reagent Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the 2-aryl-2H-indazole (1.0 mmol, 1.0 equiv).

  • Solvent Addition: Add deionized water (5 mL).

  • Reagent Addition: Add N-Fluorobenzenesulfonimide (NFSI) (1.2 mmol, 1.2 equiv) to the suspension.

  • Reaction: Seal the flask and stir the mixture vigorously at room temperature (approx. 25 °C) under an ambient air atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL). Transfer the mixture to a separatory funnel and wash with water (2 x 10 mL) followed by brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 3-fluoro-2-aryl-2H-indazole product.

References

  • Chen, H., et al. (2010). A copper-catalyzed N-arylation reaction of imidazole proceeds under very mild conditions in the absence of additional ligand. Synthesis, 1505-1511. Available at: [Link]

  • Ghosh, P., & Hajra, A. (2021). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. The Journal of Organic Chemistry, 86(15), 10883–10888. Available at: [Link]

  • Organic Chemistry Portal. (2021). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. Available at: [Link]

  • Seela, F., & Peng, X. (2004). Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). Nucleosides, Nucleotides & Nucleic Acids, 23(1-2), 227-37. Available at: [Link]

  • Scott, P. J. H., et al. (2014). Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Seela, F., & Peng, X. (2004). Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Buchwald-Hartwig amination. Retrieved from [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Available at: [Link]

  • Hooker, J. M. (2014). Late-Stage Fluorination: From Fundamentals to Application. DASH (Harvard). Available at: [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate. Available at: [Link]

  • Al-Tel, T. H. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Available at: [Link]

  • Wang, Z., et al. (2020). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications. Available at: [Link]

  • SciSpace. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. Available at: [Link]

  • Liu, X., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. National Institutes of Health. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • SciSpace. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction.. Available at: [Link]

  • Alam, M. M., & Keeting, S. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. Available at: [Link]

  • Vantourout, J. C., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Available at: [Link]

  • Wang, C., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Institutes of Health. Available at: [Link]

  • MDPI. (n.d.). Recent Progress Concerning the N-Arylation of Indoles. Available at: [Link]

  • Name-Reaction.com. (n.d.). Buchwald-Hartwig Amination. Available at: [Link]

Sources

Technical Support Center: Interpreting Complex NMR Spectra of 6-Fluoro-1H-indazol-5-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 6-Fluoro-1H-indazol-5-ol derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the intricacies of NMR spectroscopy for this unique class of fluorinated heterocyclic compounds. The presence of the fluorine atom, coupled with the indazole scaffold and a phenolic hydroxyl group, introduces specific challenges and nuances in spectral interpretation. This resource provides in-depth, question-and-answer-based troubleshooting guides and FAQs to empower you to confidently elucidate the structure of your molecules.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers encounter when working with 6-Fluoro-1H-indazol-5-ol and its analogues.

Q1: What are the most significant challenges I should anticipate when acquiring NMR spectra for 6-Fluoro-1H-indazol-5-ol derivatives?

A1: The primary challenges stem from the ¹⁹F nucleus and the overall molecular structure:

  • Complex ¹H NMR Spectra: The protons on the indazole ring will exhibit complex splitting patterns due to both homonuclear (¹H-¹H) and heteronuclear (¹H-¹⁹F) coupling. The fluorine at position 6 will couple to H7 and H4, and potentially show longer-range coupling to H3.

  • Wide ¹⁹F Chemical Shift Range: While advantageous for resolving different fluorine environments, the broad chemical shift range of ¹⁹F NMR can sometimes lead to difficulties in setting the correct spectral width, potentially causing signals to be folded or missed.[1]

  • Solvent and pH Sensitivity: The chemical shifts of the N-H proton, the O-H proton, and the ¹⁹F nucleus can be highly sensitive to the choice of solvent, concentration, and pH.[2] The phenolic hydroxyl group at position 5 can participate in hydrogen bonding, further influencing the electronic environment and, consequently, the chemical shifts of nearby nuclei.

  • Tautomerism: Indazoles can exist as 1H and 2H tautomers. While the 1H-tautomer is generally more stable, substituents can influence the equilibrium.[3] This can lead to the presence of two sets of signals, complicating the spectrum.

Q2: I am seeing more proton signals than expected in my ¹H NMR. What could be the cause?

A2: The presence of unexpected proton signals in the NMR of your 6-Fluoro-1H-indazol-5-ol derivative can arise from several factors:

  • Tautomerism: As mentioned, the presence of both 1H and 2H tautomers in solution will result in two distinct sets of signals for the indazole core. The ratio of these tautomers can be solvent and temperature-dependent.

  • Rotamers: If you have bulky substituents, particularly on the nitrogen at position 1 or 2, you may observe restricted rotation around a single bond, leading to the presence of rotamers (rotational isomers). These distinct conformations can be stable enough on the NMR timescale to give rise to separate sets of signals.

  • Impurities: It is crucial to rule out the presence of starting materials, reagents, or side-products from your synthesis. Always ensure the purity of your sample, preferably by LC-MS, before extensive NMR analysis.

  • Sample Degradation: Some indazole derivatives can be sensitive to light, air, or acidic/basic conditions, leading to degradation over time.[4] Re-running the NMR on a freshly prepared sample can help determine if this is the issue.

Q3: Why is my ¹⁹F NMR signal a complex multiplet? I was expecting a simple doublet.

A3: The fluorine at position 6 is on an aromatic ring and will couple to neighboring protons. The multiplicity of the ¹⁹F signal is a result of these through-bond J-couplings:

  • ³J(F6-H7): A three-bond coupling to the proton at position 7. This is typically a larger coupling constant.

  • ⁴J(F6-H4): A four-bond coupling to the proton at position 4. This is generally a smaller coupling constant.

  • Longer-range couplings: It is also possible to observe even longer-range couplings, for instance, to the proton at C3, although these are typically very small and may not be resolved.

The combination of these couplings will result in a multiplet, often a doublet of doublets (dd) or a more complex pattern if other couplings are resolved. Running a proton-decoupled ¹⁹F NMR experiment (¹⁹F{¹H}) will cause this multiplet to collapse into a singlet, confirming that the complexity arises from ¹H-¹⁹F coupling.

Part 2: Troubleshooting Guides for Spectral Interpretation

This section provides detailed, step-by-step guidance for resolving specific issues you may encounter during the analysis of your NMR data.

Guide 1: Distinguishing Between H4 and H7 in the ¹H NMR Spectrum

Issue: The signals for the protons at positions 4 and 7 of the indazole ring are often in a similar region of the spectrum and can be difficult to assign definitively.

Causality: Both H4 and H7 are on the benzene portion of the indazole ring. Their chemical shifts are influenced by the electron-donating hydroxyl group at C5 and the electron-withdrawing fluorine at C6. Furthermore, both will show coupling to the fluorine atom.

Troubleshooting Protocol:

  • Acquire a Standard ¹H NMR Spectrum: Identify the aromatic signals. You will likely see two distinct signals for H4 and H7, and another for H3.

  • Analyze Coupling Patterns:

    • The H7 signal should appear as a doublet due to coupling with the fluorine at C6 (³J(H7-F6)). The coupling constant is expected to be in the range of 8-12 Hz.

    • The H4 signal should also appear as a doublet, but due to a smaller four-bond coupling to the fluorine at C6 (⁴J(H4-F6)), with a typical coupling constant of 4-7 Hz.

  • Run a ¹⁹F-Decoupled ¹H NMR Experiment (¹H{¹⁹F}):

    • In this experiment, the couplings to fluorine are removed.

    • The signal for H7 will collapse from a doublet to a singlet.

    • The signal for H4 will also collapse from a doublet to a singlet.

    • This confirms which protons are coupled to the fluorine.

  • Utilize 2D NMR - HMBC (Heteronuclear Multiple Bond Correlation):

    • The HMBC experiment shows correlations between protons and carbons over two or three bonds.[5]

    • Look for a correlation from the N-H proton (at N1) to the carbon at position 7a.

    • The proton at H7 will show a correlation to the carbon at C5 (which is substituted with the hydroxyl group).

    • The proton at H4 will show a correlation to the carbon at C5 and C7a.

    • By piecing together these correlations, you can definitively assign H4 and H7.

Workflow for H4/H7 Assignment:

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Confirmation H1 ¹H NMR H1_decoupled ¹H{¹⁹F} NMR H1->H1_decoupled Confirm F-coupling HMBC HMBC H1->HMBC Initial Hypothesis HSQC HSQC HMBC->HSQC Correlate ¹H to ¹³C COSY COSY HSQC->COSY Confirm ¹H-¹H connectivity Final_Assignment Definitive Assignment of H4 and H7 COSY->Final_Assignment Finalize Assignment

Caption: Workflow for unambiguous assignment of H4 and H7 protons.

Guide 2: Confirming the Position of N-Alkylation/Arylation

Issue: In derivatization reactions, substitution can occur at either N1 or N2 of the indazole ring. Distinguishing between these isomers is critical.

Causality: The electronic and steric environment of substituents at N1 versus N2 are different, leading to distinct NMR signatures. The key is to leverage long-range correlations.

Troubleshooting Protocol:

  • Acquire ¹H and ¹³C NMR Spectra: Obtain standard 1D spectra.

  • Acquire a 2D HMBC Spectrum: This is the most powerful tool for this purpose.[3][6]

    • For N1-substituted isomers: Look for a correlation between the protons of the substituent (e.g., the CH₂ group of an N-benzyl substituent) and the carbons of the indazole ring. You should observe a three-bond correlation to C7a and a two-bond correlation to C3.

    • For N2-substituted isomers: The protons of the substituent will show a three-bond correlation to C3, but will be too far away to show a correlation to C7a.

  • Utilize NOE (Nuclear Overhauser Effect) Spectroscopy:

    • If you have a substituent with protons close in space to the indazole ring protons, an NOE experiment (NOESY or ROESY) can be informative.

    • For an N1-substituent, you might observe an NOE between the substituent's protons and H7.

    • For an N2-substituent, an NOE might be seen between the substituent's protons and H3.

Expected HMBC Correlations for N-Alkylation:

G N1_sub N1-Substituted CH₂ Protons indazole_carbons_N1 Indazole Carbons C3 C7a N1_sub:H->indazole_carbons_N1:c3 ²JHC (strong) N1_sub:H->indazole_carbons_N1:c7a ³JHC (strong) N2_sub N2-Substituted CH₂ Protons indazole_carbons_N2 Indazole Carbons C3 C7a N2_sub:H->indazole_carbons_N2:c3 ²JHC (strong) N2_sub:H->indazole_carbons_N2:c7a No Correlation

Caption: Key HMBC correlations to determine the site of N-alkylation.

Part 3: Data Reference Tables

The following tables provide approximate chemical shift and coupling constant ranges for 6-Fluoro-1H-indazol-5-ol derivatives based on data for similar fluorinated indazoles and general principles of NMR spectroscopy.[7] Actual values will vary depending on substituents and solvent.

Table 1: Approximate ¹H and ¹⁹F NMR Chemical Shift Ranges

NucleusPositionApproximate Chemical Shift (ppm)Notes
¹HN1-H12.0 - 13.5Broad, exchangeable with D₂O. Highly solvent dependent.
¹HO5-H9.0 - 10.5Broad, exchangeable with D₂O. Position varies with H-bonding.
¹HH37.8 - 8.2Typically a singlet or a narrow triplet if coupled to N-H.
¹HH47.0 - 7.4Doublet due to ⁴J(H4-F6).
¹HH77.3 - 7.7Doublet due to ³J(H7-F6).
¹⁹FF6-110 to -130Referenced to CFCl₃. Can be sensitive to substituents.

Table 2: Typical ¹H-¹⁹F and ¹³C-¹⁹F Coupling Constants (J)

CouplingNumber of BondsTypical J Value (Hz)Notes
¹J(C6-F6)1230 - 260Large, one-bond coupling.
²J(C5-F6)215 - 25Two-bond coupling to the carbon bearing the -OH group.
²J(C7-F6)215 - 25Two-bond coupling.
³J(H7-F6)38 - 12Ortho coupling.
³J(C4-F6)33 - 8Meta coupling.
⁴J(H4-F6)44 - 7Meta coupling.

Part 4: Experimental Protocols

A systematic approach using a combination of 1D and 2D NMR experiments is essential for the complete and unambiguous structural elucidation of 6-Fluoro-1H-indazol-5-ol derivatives.

Protocol 1: Standard NMR Experiment Suite for Structural Elucidation
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (DMSO-d₆ is often a good choice as it can help in observing exchangeable protons like N-H and O-H).

  • ¹H NMR: Acquire a standard proton spectrum. This will provide initial information on the number of protons, their chemical environments, and coupling patterns.

  • ¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum to determine the number of unique carbon environments. A DEPT-135 or APT experiment can be run to distinguish between CH, CH₂, and CH₃ groups.

  • ¹⁹F{¹H} NMR: Acquire a proton-decoupled fluorine spectrum. This will give a sharp singlet for the fluorine at C6, providing its chemical shift.

  • ¹⁹F NMR (Coupled): Acquire a standard ¹⁹F spectrum without proton decoupling to observe the multiplicity of the fluorine signal, which is crucial for identifying which protons are coupled to it.

  • 2D COSY (Correlation Spectroscopy): This experiment identifies ¹H-¹H spin systems.[5][8] It will help to confirm which protons are adjacent to each other, although in this specific scaffold, long-range couplings may be weak.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbons.[5][9] It allows for the unambiguous assignment of the carbon signals for C3, C4, and C7 based on their attached proton signals.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over 2-3 bonds.[5] It is the key experiment for piecing together the molecular framework, assigning quaternary carbons, and confirming the position of substituents.

References

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]

  • Takeuchi, Y., et al. (1979). Fluoroazoles. II. Synthesis and 1H and 19F Nmr spectra of 2‐, 4‐, and 5‐Fluoro‐1‐methylimidazole. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Fraser, C. G., et al. (2020). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. bioRxiv. Available at: [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. Available at: [Link]

  • Albaladejo, M. J., et al. (2018). 19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules. Available at: [Link]

  • Xiao, Q., et al. (2011). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. Available at: [Link]

  • Yoon, T. P., et al. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. The Royal Society of Chemistry. Available at: [Link]

  • American Elements. (n.d.). 6-Fluoro-1H-indazol-5-amine. Retrieved January 26, 2026, from [Link]

  • Pérez Medina, C., et al. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. Available at: [Link]

  • Gsponer, J., et al. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Angewandte Chemie International Edition. Available at: [Link]

  • Emsley, J. W., & Phillips, L. (1975). Fluorine Coupling Constants. In Progress in Nuclear Magnetic Resonance Spectroscopy (Vol. 10, pp. 83-756). Pergamon.
  • Jones, G. B., et al. (2004). 'Through‐space' hydrogen–fluorine, carbon‐fluorine and fluorine–fluorine spin–spin coupling in 2‐phenyl‐3‐alkyl‐4,5,6,7‐tetrahydroindazoles. Magnetic Resonance in Chemistry. Available at: [Link]

  • Gsponer, J., et al. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibit. Open Access LMU. Available at: [Link]

  • Huminh, D., et al. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules. Available at: [Link]

  • Fruchier, A., & Elguero, J. (1989). 13 C NMR of indazoles. Magnetic Resonance in Chemistry. Available at: [Link]

  • Oxford University Lectures. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Available at: [Link]

  • Babu, B. P., et al. (2021). Synthesis of Indazo‐Fluors by modification of 5‐hydroxy‐1H‐indazoles. ChemistrySelect. Available at: [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University. Retrieved January 26, 2026, from [Link]

  • Li, Y., et al. (2023). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au. Available at: [Link]

  • Kwan, E. E., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of the American Chemical Society. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2018). 13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6. ResearchGate. Available at: [Link]

  • Jevtic, I. (2019, October 15). 2D- NMR what is the different between COSY and HSQC??. ResearchGate. Available at: [Link]

  • Chimenti, F., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules. Available at: [Link]

Sources

Technical Support Center: Enhancing the Bioavailability of Indazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with indazole-based inhibitors. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the preclinical and formulation development stages, with a specific focus on enhancing oral bioavailability. As a privileged scaffold in medicinal chemistry, particularly for kinase inhibitors, the indazole core offers significant therapeutic potential.[1] However, its physicochemical properties often lead to challenges in achieving adequate systemic exposure.

This resource provides troubleshooting guides and frequently asked questions (FAQs) to navigate these complexities. The information herein is grounded in established scientific principles and supported by peer-reviewed literature to ensure accuracy and reliability.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers have when starting to work with a new indazole-based inhibitor.

Q1: My indazole-based kinase inhibitor shows excellent in vitro potency but poor in vivo efficacy. What are the likely reasons?

A1: This is a classic and frequent challenge in drug development. The discrepancy often points to poor pharmacokinetics, specifically low bioavailability. Several factors could be at play:

  • Low Aqueous Solubility: Indazole scaffolds, while versatile, can be hydrophobic, leading to poor dissolution in the gastrointestinal (GI) tract.[1][2] This is a primary rate-limiting step for absorption.

  • High First-Pass Metabolism: The compound may be extensively metabolized by cytochrome P450 (CYP) enzymes, particularly CYP3A4, in the gut wall and liver before it reaches systemic circulation.[3]

  • Efflux Transporter Activity: The inhibitor may be a substrate for efflux transporters like P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP), which actively pump the drug back into the intestinal lumen, limiting its absorption.[4]

  • Chemical Instability: The compound might be unstable in the acidic environment of the stomach or susceptible to enzymatic degradation in the intestine.

A systematic investigation into each of these areas is crucial to identify the primary barrier to bioavailability.

Q2: What initial experiments should I perform to diagnose the cause of low bioavailability for my indazole compound?

A2: A tiered approach is most effective. Start with simple in vitro assays before moving to more complex in vivo models.

Parameter to Assess Recommended Initial Experiment Purpose
Aqueous Solubility Kinetic and Thermodynamic Solubility AssaysDetermine the compound's intrinsic solubility in relevant buffers (e.g., pH 1.2, 4.5, 6.8) to simulate the GI tract.
Cell Permeability Caco-2 or PAMPA AssayAssess the passive diffusion of the compound across a cell monolayer that mimics the intestinal epithelium.
Efflux Liability Caco-2 Bidirectional Transport AssayBy comparing transport from the apical (A) to basolateral (B) side with B-to-A transport, an efflux ratio can be calculated. An efflux ratio >2 is indicative of active efflux.
Metabolic Stability Human Liver Microsome (HLM) Stability AssayIncubating the compound with HLMs provides a measure of its susceptibility to Phase I metabolism and an estimate of its intrinsic clearance.[5]
Q3: Are there any structural modifications to the indazole core itself that are known to improve bioavailability?

A3: Yes, medicinal chemistry strategies can have a significant impact. Structure-activity relationship (SAR) studies have shown that specific modifications can enhance pharmacokinetic properties:

  • Introduction of Polar Groups: Carefully adding polar functional groups can improve solubility. However, this must be balanced to avoid negatively impacting permeability or target binding.

  • Fluorination: Incorporating fluorine atoms can sometimes improve metabolic stability and membrane permeability.[6] For instance, the inclusion of 3-fluoroindazole motifs has been shown to increase oral bioavailability in some series.[6]

  • Bioisosteric Replacement: Replacing certain functional groups with bioisosteres can modulate physicochemical properties.[7] For example, replacing a metabolically labile group with a more stable isostere can reduce first-pass metabolism.[7]

  • Prodrugs: A prodrug approach involves chemically modifying the molecule to improve its properties, with the modification being cleaved in vivo to release the active drug.[8] This is a powerful strategy for overcoming solubility or permeability issues.[8]

It is crucial to perform these modifications rationally, often guided by computational modeling, to preserve the compound's affinity for its biological target.[9]

Part 2: Troubleshooting Guide for Common Bioavailability Issues

This section provides a problem-and-solution framework for specific experimental challenges.

Issue 1: The compound precipitates out of solution during my in vivo oral gavage study.

Causality: This is a clear indication of poor aqueous solubility and/or an inappropriate vehicle formulation. The drug is likely "crashing out" when the formulation is diluted in the aqueous environment of the GI tract.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for in-vivo precipitation.

Solutions & Protocols:

  • Vehicle Optimization:

    • Screen Solubilizing Excipients: Systematically test the solubility of your compound in various pharmaceutically acceptable vehicles.

    • Common Excipients:

      • Co-solvents: PEG 400, Propylene Glycol, Ethanol.

      • Surfactants: Kolliphor® EL (Cremophor® EL), Tween® 80, Solutol® HS 15.

      • Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).[10]

    • Protocol: Simple Vehicle Screening:

      • Prepare saturated solutions of your indazole inhibitor in a panel of individual and mixed excipients.

      • Equilibrate for 24 hours with shaking.

      • Centrifuge and analyze the supernatant by HPLC or LC-MS/MS to quantify solubility.

      • Select the vehicle that provides the highest solubility and is suitable for the intended animal species.

  • Advanced Formulation Strategies:

    • Nanosuspensions: Reducing particle size to the nanometer range dramatically increases the surface area for dissolution.[2][11] This can be achieved through media milling or high-pressure homogenization.[2]

    • Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug into a polymer matrix creates a high-energy, amorphous form with enhanced solubility.[11] This is often achieved via spray drying or hot-melt extrusion.[12]

Issue 2: The compound is rapidly cleared, and exposure is very low, despite good permeability.

Causality: This profile strongly suggests extensive first-pass metabolism, likely by CYP enzymes in the liver and/or gut wall. The indazole ring and its substituents can be susceptible to oxidative metabolism.[13][14]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for high clearance.

Solutions & Protocols:

  • Metabolite Identification:

    • Incubate the parent drug with human liver microsomes (or hepatocytes) and NADPH.

    • Analyze the reaction mixture using high-resolution LC-MS/MS to identify the mass of potential metabolites.

    • Common metabolic pathways for indazoles include hydroxylation, N-dealkylation, and hydrolysis of amide or ester groups.[13][14]

    • Once metabolic "soft spots" are identified, medicinal chemistry efforts can be focused on blocking these positions to improve metabolic stability.[5]

  • Pharmacokinetic Boosting:

    • For compounds metabolized by CYP3A4, co-administration with a CYP3A4 inhibitor (a "booster") can significantly increase exposure.[3] While not a long-term solution for a new chemical entity, this can be a useful experimental tool. For example, the exposure of the indazole-based inhibitor Axitinib can be boosted by the CYP3A4 inhibitor Cobicistat.[3]

Issue 3: Caco-2 assay shows a high efflux ratio (>2), suggesting the compound is a P-gp/BCRP substrate.

Causality: The compound is actively transported out of the intestinal cells back into the lumen, which is a major barrier to oral absorption.

Solutions & Protocols:

  • Confirm Transporter Involvement:

    • Protocol: Caco-2 Assay with Inhibitors:

      • Perform the standard bidirectional Caco-2 transport assay.

      • Run parallel experiments where a known inhibitor of P-gp (e.g., Verapamil) or BCRP (e.g., Ko143) is added to both the apical and basolateral chambers.

      • If the efflux ratio is significantly reduced in the presence of the inhibitor, it confirms that your compound is a substrate for that specific transporter.

  • Mitigation Strategies:

    • Medicinal Chemistry: Modify the structure to reduce its affinity for the transporter. This can be challenging as the substrate recognition sites of transporters are often broad.

    • Formulation with Inhibitors: Formulate the drug with excipients that are known to inhibit P-gp and/or BCRP. Many common pharmaceutical surfactants (e.g., Kolliphor® EL, Tween® 80) have P-gp inhibitory effects.

    • Nanotechnology-Based Delivery: Encapsulating the drug in nanoparticles can sometimes bypass efflux transporters, as the nanoparticles may be taken up by different mechanisms.[15][16][17]

Part 3: Key Experimental Methodologies

Protocol: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

This method is suitable for lab-scale screening of polymers to enhance the solubility of a poorly soluble indazole inhibitor.

  • Materials:

    • Indazole-based inhibitor

    • Polymer (e.g., PVP K30, HPMC-AS, Soluplus®)

    • Common solvent (e.g., Dichloromethane, Methanol, Acetone)

    • Round-bottom flask

    • Rotary evaporator

    • Vacuum oven

  • Procedure:

    • Select a common solvent that readily dissolves both the drug and the chosen polymer.

    • Dissolve the indazole inhibitor in the solvent in a round-bottom flask.

    • Add the polymer to the solution at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:9 w/w). Ensure complete dissolution.

    • Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).

    • A thin film of the drug-polymer mixture will form on the flask wall.

    • Further dry the solid dispersion in a vacuum oven overnight to remove any residual solvent.

    • Scrape the solid material from the flask and gently grind it into a fine powder.

    • Characterize the resulting ASD for amorphicity (using techniques like XRD or DSC) and perform dissolution testing to assess the improvement in solubility and dissolution rate compared to the crystalline drug.

Data Presentation: Comparing Formulation Strategies

The table below illustrates how to present data from a pilot study comparing different formulation approaches for an exemplary indazole inhibitor (Compound X).

Formulation Dose (mg/kg) Cmax (ng/mL) Tmax (hr) AUC (0-24h) (ng*hr/mL) Bioavailability (%)
Aqueous Suspension 1055 ± 124.0350 ± 883.5
PEG 400 Solution 10210 ± 452.01450 ± 29014.5
10% HP-β-CD Solution 10450 ± 981.53100 ± 55031.0
Nanosuspension 10890 ± 1501.07200 ± 110072.0
ASD (1:3 Drug:PVP) 101150 ± 2101.09500 ± 150095.0
IV Bolus (for F% calculation)1--1000 ± 120100

Data are presented as mean ± SD and are for illustrative purposes only.

This table clearly demonstrates the stepwise improvement in exposure as the formulation strategy becomes more advanced, providing a strong rationale for selecting a lead formulation for further development.

References
  • Vertex AI Search. (n.d.).
  • Govek, S. P., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4797. [Link]

  • Tandon, R., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(9), 1436-1456. [Link]

  • Mal, S., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 12(35), 22695-22723. [Link]

  • ResearchGate. (n.d.). (PDF) Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • Sprega, M., et al. (2014). Bioavailability, metabolism and disposition of oral pazopanib in patients with advanced cancer. Cancer Chemotherapy and Pharmacology, 74(3), 631-639. [Link]

  • Rautio, J., et al. (2018). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 23(10), 2415. [Link]

  • Lee, J., et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Toxics, 11(4), 374. [Link]

  • Zhang, Y., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 290, 116869. [Link]

  • PubMed. (n.d.). Influence of efflux transporters on drug metabolism: theoretical approach for bioavailability and clearance prediction. Retrieved from [Link]

  • MDPI. (n.d.). Editorial on Special Issue: “Advances in Nanotechnology-Based Drug Delivery Systems”. Retrieved from [Link]

  • PubMed. (n.d.). Nanotechnology-based Approaches for Targeted Drug Delivery to the Small Intestine: Advancements and Challenges. Retrieved from [Link]

  • PubMed Central. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]

  • PubMed Central. (n.d.). Concise Drug Review: Pazopanib and Axitinib. Retrieved from [Link]

  • ResearchGate. (n.d.). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications | Request PDF. Retrieved from [Link]

  • Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]

  • van Leeuwen, R. W. F., et al. (2023). Pharmacokinetic Boosting of Kinase Inhibitors. Cancers, 15(7), 2147. [Link]

  • EbioMedicine. (n.d.). Efflux Cell Membrane Transporters involved in Drug Transport and Drug Interactions. Retrieved from [Link]

  • AUB ScholarWorks. (n.d.). Synthesis of novel 2H-indazole analogues via the Davis-Beirut reaction and conjugation onto magnetic nanoparticles. Retrieved from [Link]

  • MDPI. (n.d.). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Retrieved from [Link]

  • PubMed Central. (n.d.). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Retrieved from [Link]

  • Pharma Focus Asia. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved from [Link]

  • BioIVT. (2022). Spotlight on Efflux and Uptake Drug Transporters in In Vitro Drug-Drug Interaction Studies. Retrieved from [Link]

  • PubMed. (n.d.). Discovery of novel N2-indazole derivatives as phosphodiesterase 4 inhibitors for the treatment of inflammatory bowel disease. Retrieved from [Link]

  • PubMed. (n.d.). Concise drug review: pazopanib and axitinib. Retrieved from [Link]

  • Bentham Science. (n.d.). Efflux Transporters and their Clinical Relevance. Retrieved from [Link]

  • PubMed Central. (n.d.). Unveiling the Potential of Cmax f2 Factor Applied to Pilot Bioavailability/Bioequivalence Studies—A Case Study with Pazopanib Drug Products. Retrieved from [Link]

  • International journal of health sciences. (2018). Advancements in nanotechnology for drug delivery. Retrieved from [Link]

  • PubMed. (n.d.). In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Retrieved from [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery and optimization of indazoles as potent and selective interleukin-2 inducible T cell kinase (ITK) inhibitors | Request PDF. Retrieved from [Link]

Sources

Technical Support Center: Strategies for Mitigating Toxicity of 6-Fluoro-1H-indazol-5-ol in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the in-vivo toxicity of 6-Fluoro-1H-indazol-5-ol and other structurally related indazole-based kinase inhibitors. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions and troubleshoot effectively during your preclinical studies. The information herein is synthesized from established principles of toxicology, pharmacology, and extensive experience in preclinical drug development.

Introduction: Understanding the Challenge

6-Fluoro-1H-indazol-5-ol belongs to the indazole class of compounds, a versatile scaffold found in numerous biologically active molecules, including potent kinase inhibitors.[1][2] While targeting specific kinases has revolutionized disease treatment, off-target effects and inherent compound liabilities can lead to dose-limiting toxicities in animal models.[3][4] These toxicities can manifest in various ways, including cardiovascular complications, hepatotoxicity, and general malaise in the animals.[5][6] This guide provides a structured approach to identifying, understanding, and mitigating these adverse effects.

Troubleshooting Guides & Frequently Asked Questions (FAQs)

This section is formatted in a question-and-answer style to directly address common issues encountered during in-vivo studies with 6-Fluoro-1H-indazol-5-ol.

I. Initial Toxicity Findings: What to do when you observe unexpected toxicity?

Question: We've started our in-vivo efficacy studies with 6-Fluoro-1H-indazol-5-ol in mice and are observing significant weight loss and lethargy at our presumed therapeutic dose. What are our immediate next steps?

Answer: This is a common and critical juncture in preclinical development. The immediate goal is to de-risk the situation by systematically characterizing the toxicity.

Workflow for Initial Toxicity Characterization:

A Unexpected Toxicity Observed (e.g., weight loss, lethargy) B Stop Dosing & Monitor Animals Closely A->B C Conduct Dose Range Finding (DRF) Study B->C D Perform Comprehensive Clinical Observations C->D E Collect Blood for Hematology & Clinical Chemistry C->E F Conduct Necropsy & Histopathology C->F G Analyze Data to Determine Target Organs of Toxicity D->G E->G F->G

Caption: Initial workflow for characterizing unexpected in-vivo toxicity.

Step-by-Step Protocol: Dose Range Finding (DRF) Study

  • Animal Model: Use the same species and strain as in your efficacy study. A smaller group size (e.g., n=3-5 per group) is acceptable for a DRF study.

  • Dose Selection: Select a wide range of doses. This should include the dose that caused toxicity, several lower doses (e.g., 2-fold and 4-fold lower), and potentially a slightly higher dose if tolerated.

  • Dosing Regimen: Maintain the same route of administration and dosing frequency as your planned efficacy study.

  • Monitoring:

    • Clinical Observations: Record observations at least twice daily. Note any changes in posture, activity, fur, and breathing.

    • Body Weight: Measure body weight daily.

    • Blood Collection: Collect blood samples at baseline and at the end of the study for a complete blood count (CBC) and clinical chemistry panel.

    • Necropsy: At the end of the study (or if an animal reaches a humane endpoint), perform a gross necropsy. Collect all major organs and tissues for histopathological analysis.

  • Data Analysis: Analyze the data to identify the Maximum Tolerated Dose (MTD) and the target organs of toxicity.

Causality Explained: A DRF study is crucial because it provides a systematic way to understand the dose-response relationship of the observed toxicity.[7] This allows you to identify a potential therapeutic window where the compound is effective without causing unacceptable adverse effects.

II. On-Target vs. Off-Target Toxicity: Is it the drug's intended action or something else?

Question: Our histopathology results from the DRF study point towards cardiotoxicity. Is this an expected on-target effect of inhibiting our kinase of interest, or is it an off-target liability of 6-Fluoro-1H-indazol-5-ol?

Answer: Differentiating between on-target and off-target toxicity is a critical step in deciding the future of a drug candidate.[8]

Investigative Workflow: On- vs. Off-Target Toxicity

A Toxicity Observed in a Specific Organ (e.g., Cardiotoxicity) B Literature Review: Is the target kinase known to be involved in cardiac function? A->B C In-vitro Kinase Panel Screening A->C D Test a Structurally Related but Inactive Analog A->D E Evaluate Target Engagement in the Affected Tissue A->E F Synthesize Findings to Determine Likelihood of On- vs. Off-Target Effect B->F C->F D->F E->F

Caption: Workflow to investigate on-target versus off-target toxicity.

Key Experimental Approaches:

Experiment Purpose Expected Outcome if On-Target Expected Outcome if Off-Target
In-vitro Kinase Panel To assess the selectivity of 6-Fluoro-1H-indazol-5-ol against a broad range of kinases.The compound is highly selective for the intended target kinase.The compound inhibits other kinases known to be involved in cardiac function (e.g., VEGFR, PDGFR).[9]
Inactive Analog Study To determine if the toxicity is linked to the compound's chemical structure rather than its intended pharmacology.The inactive analog does not produce the same toxicity.The inactive analog produces similar toxicity, suggesting a structural liability.
Target Engagement Biomarkers To confirm that the drug is hitting its intended target in the affected tissue.Evidence of target inhibition (e.g., decreased phosphorylation of a downstream substrate) is observed in cardiac tissue.No or minimal target engagement is observed in cardiac tissue at doses that cause toxicity.

Expert Insight: It's important to remember that many small molecule inhibitors have off-target effects that contribute to their toxicity.[4] A comprehensive kinase panel is a cost-effective way to identify potential off-target liabilities early in development.

III. Mitigating Toxicity: How can we make the compound safer to use?

Question: We've determined that the observed toxicity is likely an off-target effect. What strategies can we employ to reduce the toxicity of 6-Fluoro-1H-indazol-5-ol in our animal models?

Answer: There are several strategies you can employ, ranging from simple formulation changes to more complex medicinal chemistry efforts.

Strategies for Toxicity Mitigation:

  • Formulation Optimization: The formulation can significantly impact a drug's absorption, distribution, metabolism, and excretion (ADME) properties, and thus its toxicity.[10][11]

    • Troubleshooting: If you are using a formulation with organic co-solvents, consider switching to an aqueous-based suspension or a solution with a less toxic solubilizing agent.[11] Some excipients can be poorly tolerated in certain animal models.[10]

    • Protocol: Simple Suspension Formulation

      • Weigh the required amount of 6-Fluoro-1H-indazol-5-ol.

      • Prepare a vehicle of 0.5% (w/v) methylcellulose and 0.2% (v/v) Tween 80 in sterile water.

      • Gradually add the vehicle to the compound while triturating to create a uniform suspension.

      • Ensure the suspension is homogenous before each administration.

  • Dose Fractionation: Instead of a single high dose, administering the total daily dose in two or more smaller doses can reduce peak plasma concentrations (Cmax) and potentially mitigate toxicity.

  • Medicinal Chemistry Approaches:

    • Improve Selectivity: Synthesize and test new analogs of 6-Fluoro-1H-indazol-5-ol with modifications designed to reduce binding to the off-target kinase(s) while maintaining potency for the on-target kinase.[9]

    • Optimize Physicochemical Properties: Properties like lipophilicity and aqueous solubility can influence a compound's toxicity profile.[9][12] Modifying the structure to improve these properties can lead to a better safety profile.

Signaling Pathway Considerations:

The indazole scaffold is known to interact with various biological targets. For instance, some indazole derivatives can inhibit cytochrome P450 enzymes, which could lead to drug-drug interactions or altered metabolism of the compound itself, potentially leading to the formation of toxic metabolites.[1][13][14]

A 6-Fluoro-1H-indazol-5-ol B Intended Kinase Target A->B On-Target D Off-Target Kinase(s) A->D Off-Target F Cytochrome P450 Enzymes A->F Inhibition? C Therapeutic Effect B->C E Toxicity (e.g., Cardiotoxicity) D->E G Drug Metabolism F->G Metabolizes H Formation of Toxic Metabolites G->H H->E

Caption: Potential pathways of on-target efficacy and off-target toxicity for an indazole-based kinase inhibitor.

Concluding Remarks

Navigating the challenges of in-vivo toxicity is a complex but manageable aspect of drug development. By adopting a systematic and evidence-based approach to troubleshooting, researchers can gain valuable insights into the safety profile of their compounds and make informed decisions about their continued development. The strategies outlined in this guide provide a framework for addressing common toxicity issues associated with 6-Fluoro-1H-indazol-5-ol and other small molecule inhibitors. Remember that each compound is unique, and a tailored approach based on the specific experimental observations is always recommended.

References

  • Taylor & Francis. (n.d.). Indazole – Knowledge and References. Retrieved from [Link]

  • MDPI. (2023). Advances in Targeting BCR-ABL T315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. Retrieved from [Link]

  • ResearchGate. (2020). Pharmaceutical Toxicology: Designing studies to reduce animal use, while maximizing human translation. Retrieved from [Link]

  • PubMed. (2016). In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry. Retrieved from [Link]

  • National Institutes of Health. (2023). Unveiling the Cardiotoxicity Conundrum: Navigating the Seas of Tyrosine Kinase Inhibitor Therapies. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective. Retrieved from [Link]

  • PubMed Central. (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Retrieved from [Link]

  • ACS Publications. (2019). Cardiovascular Toxicity Induced by Kinase Inhibitors: Mechanisms and Preclinical Approaches. Retrieved from [Link]

  • Science. (2018). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Retrieved from [Link]

  • PubMed Central. (2021). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]

  • Pharmaceutical Online. (2023). New Regulatory Considerations For Animal Testing And The Consequences For Drug Product Formulation Development. Retrieved from [Link]

  • Frontiers. (2024). Cardiovascular toxicity risk assessment of tyrosine kinase inhibitors: a pharmacovigilance study using the VigiBase database. Retrieved from [Link]

  • Frontiers. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Retrieved from [Link]

  • National Institutes of Health. (2019). Limitations of Animal Studies for Predicting Toxicity in Clinical Trials: Is it Time to Rethink Our Current Approach?. Retrieved from [Link]

  • PubMed Central. (2014). Role of Biotransformation in Drug-Induced Toxicity: Influence of Intra- and Inter-Species Differences in Drug Metabolism. Retrieved from [Link]

  • Catalent. (2018). The Importance of Formulation Design in Oral GLP Toxicology Studies. Retrieved from [Link]

  • National Institutes of Health. (2023). A practical guide to managing cardiopulmonary toxicities of tyrosine kinase inhibitors in chronic myeloid leukemia. Retrieved from [Link]

  • Genentech. (2017). Resolving the question of on- or off-target toxicity – a case study. Retrieved from [Link]

  • PubMed Central. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • PubMed. (2013). Cardiovascular effects of a novel selective Rho kinase inhibitor, 2-(1H-indazole-5-yl)amino-4-methoxy-6-piperazino triazine (DW1865). Retrieved from [Link]

  • Drug Discovery News. (2026). Can alternative models really replace animal testing?. Retrieved from [Link]

  • National Institutes of Health. (2024). Drug Metabolism and Toxicological Mechanisms. Retrieved from [Link]

  • National Institutes of Health. (2021). Roles of Cofactors in Drug-Induced Liver Injury: Drug Metabolism and Beyond. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to Orthogonal Assays for Confirming the Biological Activity of 6-Fluoro-1H-indazol-5-ol as a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparison of orthogonal experimental strategies to validate the biological activity of the novel small molecule, 6-Fluoro-1H-indazol-5-ol. Drawing from extensive experience in drug discovery and assay development, this document will not only present protocols but also delve into the scientific rationale behind the selection of these methods, ensuring a robust and reliable characterization of the compound's mechanism of action.

The indazole core is a privileged scaffold in medicinal chemistry, renowned for its versatile biological activities, including anti-inflammatory and anti-tumor properties.[1][2] A significant number of indazole-containing derivatives have been successfully developed as potent inhibitors of protein kinases, which are crucial regulators of cellular processes and prominent targets in oncology.[2][3] Given this precedent, it is hypothesized that 6-Fluoro-1H-indazol-5-ol functions as a kinase inhibitor.

In modern drug discovery, relying on a single assay is insufficient to definitively characterize a compound's activity. A single-assay result can be prone to artifacts related to the specific technology or experimental conditions. Therefore, the use of orthogonal assays—distinct methods that measure the same biological event through different physical principles—is a cornerstone of rigorous scientific validation.[4][5] This guide will detail two such complementary assays to build a compelling data package for 6-Fluoro-1H-indazol-5-ol: a direct biochemical assay to confirm enzymatic inhibition and a cell-based assay to verify its activity on a downstream signaling pathway.

Section 1: The First Line of Evidence: Direct Biochemical Inhibition Assay

To establish a direct interaction between 6-Fluoro-1H-indazol-5-ol and its putative kinase target, a biochemical assay is the most appropriate starting point. These assays utilize purified, recombinant kinase enzymes, allowing for a clean and direct measurement of inhibition without the complexities of a cellular environment.[6][7]

Assay of Choice: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescence-based method that quantifies kinase activity by measuring the amount of adenosine diphosphate (ADP) produced during the kinase reaction.[8] It is a robust and highly sensitive assay format suitable for high-throughput screening and detailed mechanistic studies. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining adenosine triphosphate (ATP) is depleted. Second, the ADP is converted back to ATP, which is then used by a luciferase to generate a light signal that is directly proportional to the initial kinase activity.[8][9] A potent inhibitor will result in lower ADP production and, consequently, a lower luminescent signal.

Experimental Protocol: ADP-Glo™ Kinase Assay
  • Kinase Reaction Preparation: In a 384-well plate, add 5 µL of a solution containing the purified target kinase (e.g., "Kinase X") and its specific substrate in reaction buffer.

  • Compound Addition: Add 2.5 µL of 6-Fluoro-1H-indazol-5-ol at various concentrations (typically a 10-point serial dilution) to the reaction wells. Include wells with a known inhibitor as a positive control and DMSO as a negative (vehicle) control.

  • Initiation of Reaction: Add 2.5 µL of ATP solution to all wells to start the kinase reaction. The final ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[10]

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • First Step of Detection: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Second Step of Detection: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP to ATP and provides the luciferase and luciferin to produce light. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

Data Presentation and Interpretation

The raw luminescence data is converted to percent inhibition relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. The data is then plotted against the logarithm of the inhibitor concentration, and a non-linear regression analysis is used to determine the half-maximal inhibitory concentration (IC50).

Table 1: Hypothetical Dose-Response Data for 6-Fluoro-1H-indazol-5-ol against Kinase X

Concentration (nM)% Inhibition
100098.5
33395.2
11188.1
3775.4
12.352.3
4.128.9
1.3710.1
0.462.5
0.150.8
0.050.2
IC50 (nM) 11.8

A potent and dose-dependent inhibition, as shown in the table, provides strong initial evidence that 6-Fluoro-1H-indazol-5-ol is a direct inhibitor of the target kinase.

ADP_Glo_Workflow cluster_reaction Kinase Reaction cluster_detection Detection Kinase Kinase + Substrate ReactionMix Reaction Mixture (Incubate 60 min) Kinase->ReactionMix Compound 6-Fluoro-1H-indazol-5-ol Compound->ReactionMix ATP ATP ATP->ReactionMix ADP_Glo_Reagent Add ADP-Glo™ Reagent (Incubate 40 min) ReactionMix->ADP_Glo_Reagent Stops reaction, depletes ATP Detection_Reagent Add Kinase Detection Reagent (Incubate 30 min) ADP_Glo_Reagent->Detection_Reagent Converts ADP to ATP, produces light Read Measure Luminescence Detection_Reagent->Read

Caption: Workflow of the ADP-Glo™ Kinase Assay.

Section 2: The Cellular Confirmation: Phospho-Protein Analysis by Western Blot

While a biochemical assay confirms direct enzyme inhibition, it does not guarantee that the compound will be effective in a cellular context. Factors such as cell permeability, off-target effects, and metabolism can all influence a compound's activity. Therefore, an orthogonal, cell-based assay is essential to validate the findings.

Assay of Choice: Western Blot Analysis of Substrate Phosphorylation

A Western blot is a powerful technique to measure the change in the phosphorylation state of a specific downstream substrate of the target kinase within a cell.[9] By treating a relevant cell line with 6-Fluoro-1H-indazol-5-ol and then quantifying the levels of the phosphorylated substrate, we can directly assess the compound's ability to inhibit the kinase signaling pathway in a physiological setting. This method is orthogonal to the ADP-Glo™ assay because it relies on antibody-based detection of a downstream phosphorylation event rather than measuring ATP turnover.

Experimental Protocol: Western Blot Analysis
  • Cell Culture and Treatment: Plate a cell line known to have an active signaling pathway dependent on "Kinase X" (e.g., a cancer cell line with an activating mutation of the kinase) and allow the cells to adhere overnight.

  • Compound Incubation: Treat the cells with a dose-response of 6-Fluoro-1H-indazol-5-ol for a predetermined time (e.g., 2 hours).

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the downstream substrate (e.g., anti-phospho-Substrate Y).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-antibody and re-probed with an antibody that recognizes the total amount of the substrate protein (anti-total-Substrate Y).

Data Presentation and Interpretation

The bands on the Western blot are quantified using densitometry software. The intensity of the phospho-substrate band is normalized to the intensity of the total substrate band for each sample. This ratio is then compared to the vehicle-treated control to determine the percent inhibition of substrate phosphorylation.

Table 2: Hypothetical Quantification of Substrate Y Phosphorylation

Concentration (nM)Normalized Phospho-Substrate Y Level (% of Control)
10005.2
33312.8
11125.1
3748.9
12.378.3
4.195.6
Cellular IC50 (nM) ~40

A significant, dose-dependent decrease in the phosphorylation of a key downstream substrate provides strong evidence that 6-Fluoro-1H-indazol-5-ol is engaging and inhibiting its target kinase within a cellular environment.

Signaling_Pathway cluster_pathway Hypothetical Kinase X Signaling Pathway Upstream Upstream Signal KinaseX Kinase X Upstream->KinaseX SubstrateY Substrate Y KinaseX->SubstrateY ATP -> ADP pSubstrateY Phospho-Substrate Y SubstrateY->pSubstrateY Downstream Downstream Cellular Response pSubstrateY->Downstream Inhibitor 6-Fluoro-1H-indazol-5-ol Inhibitor->KinaseX

Caption: Inhibition of the Kinase X signaling pathway.

Section 3: Comparing the Alternatives & Building a Robust Data Package

The two assays presented provide complementary and mutually reinforcing data. The biochemical assay demonstrates direct target engagement and provides a precise measure of potency (IC50), while the cell-based assay confirms that the compound can access its target in a complex biological system and elicit a downstream effect.

Table 3: Summary and Comparison of Orthogonal Assays

FeatureADP-Glo™ Kinase AssayWestern Blot Analysis
Principle Luminescence (ATP/ADP turnover)Chemiluminescence (Antibody-based)
Context Biochemical (Purified enzyme)Cellular (Whole cells)
Measures Direct enzyme activityDownstream signaling event
Throughput High (384-well format)Low to Medium
Strengths High sensitivity, quantitative, good for SARPhysiologically relevant, confirms cell permeability and target engagement
Weaknesses Lacks cellular contextSemi-quantitative, lower throughput, antibody-dependent
Hypothetical IC50 11.8 nM~40 nM

The expected rightward shift in potency from the biochemical to the cellular assay is common and can be attributed to factors like cell membrane permeability, protein binding in the cell culture medium, and potential efflux by the cells.

Other orthogonal assays could further strengthen the data package. For instance, a Cell Proliferation Assay in a cancer cell line known to be dependent on the target kinase for survival could link target inhibition to a functional cellular outcome. Alternatively, a biophysical assay like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) could be used to directly measure the binding affinity and kinetics of the compound to the purified kinase, providing an independent confirmation of the biochemical data.

Conclusion

The rigorous validation of a novel compound's biological activity is paramount in drug discovery. By employing a strategic combination of orthogonal assays, researchers can build a comprehensive and trustworthy data package. The use of a direct biochemical assay like ADP-Glo™ to confirm enzymatic inhibition, followed by a cell-based method such as Western blotting to verify pathway modulation, provides a powerful approach to characterizing compounds like 6-Fluoro-1H-indazol-5-ol. This multi-faceted strategy minimizes the risk of artifacts and provides a high degree of confidence in the compound's mechanism of action, paving the way for further preclinical and clinical development.

References

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Indazole – Knowledge and References. Retrieved from [Link]

  • MDPI. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Kinase Activity Assay. Retrieved from [Link]

  • PubMed Central. (2023). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). 6-Fluoro-1H-indazole. Retrieved from [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • PubMed Central. (2019). Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. Retrieved from [Link]

  • ResearchGate. (2014). Reporter Enzyme Inhibitor Study To Aid Assembly of Orthogonal Reporter Gene Assays. Retrieved from [Link]

  • Semantic Scholar. (2014). Reporter enzyme inhibitor study to aid assembly of orthogonal reporter gene assays. Retrieved from [Link]

  • PubMed. (2016). The Identification and Pharmacological Characterization of 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583), a Highly Potent and Selective Inhibitor of RIP2 Kinase. Retrieved from [Link]

  • PubMed. (n.d.). Orthogonal Assays for the Identification of Inhibitors of the Single-Stranded Nucleic Acid Binding Protein YB-1. Retrieved from [Link]

  • Amsbio. (n.d.). Enzyme Activity Assays. Retrieved from [Link]

Sources

Assessing Kinase Selectivity: A Comparative Guide Featuring a 6-Fluoro-1H-indazole Derivative as a RIPK2 Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the pursuit of highly selective kinase inhibitors remains a paramount objective. The human kinome comprises over 500 kinases, many of which share structural homology within their ATP-binding sites. This similarity presents a significant challenge, as off-target inhibition can lead to unforeseen toxicities and a diminished therapeutic window. This guide provides an in-depth analysis of methodologies to assess kinase selectivity, using the potent and selective Receptor-Interacting Protein Kinase 2 (RIPK2) inhibitor, GSK583, as a primary example. GSK583 features a 6-fluoro-1H-indazole scaffold, a privileged structure in modern medicinal chemistry. We will objectively compare its performance with other RIPK2 inhibitors and provide the supporting experimental rationale and data that are crucial for researchers, scientists, and drug development professionals.

The Critical Role of RIPK2 in Inflammatory Signaling

Receptor-Interacting Protein Kinase 2 (RIPK2), a serine/threonine/tyrosine kinase, is a central node in the innate immune system.[1] It is a key downstream effector of the intracellular pattern recognition receptors NOD1 and NOD2.[1][2][3] Upon recognition of bacterial peptidoglycans, NOD1/2 recruits RIPK2, leading to its autophosphorylation and subsequent activation of downstream signaling pathways, including NF-κB and MAPK.[1][4] This cascade culminates in the production of pro-inflammatory cytokines, making RIPK2 a compelling therapeutic target for a host of inflammatory and autoimmune diseases.[4][5]

RIPK2_Signaling_Pathway cluster_0 Bacterial Peptidoglycan Recognition cluster_1 Signal Transduction cluster_2 Downstream Effects cluster_inhibitor Inhibitor Action PGN Bacterial Peptidoglycan NOD2 NOD2 PGN->NOD2 RIPK2 RIPK2 NOD2->RIPK2 Recruitment Ub Polyubiquitination RIPK2->Ub Autophosphorylation & Ubiquitination TAK1 TAK1 Complex Ub->TAK1 Scaffold for Downstream Effectors IKK IKK Complex TAK1->IKK MAPK MAPK Activation TAK1->MAPK NFkB NF-κB Activation IKK->NFkB Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines MAPK->Cytokines GSK583 GSK583 GSK583->RIPK2 Inhibition

Caption: The NOD2-RIPK2 signaling pathway, a key inflammatory cascade.

Methodologies for Assessing Kinase Selectivity

A robust assessment of kinase inhibitor selectivity requires a multi-faceted approach, combining broad screening assays with in-depth cellular validation. Here, we detail two gold-standard methodologies.

Broad Kinome Profiling: KINOMEscan®

Principle: The KINOMEscan® platform utilizes a proprietary active site-directed competition binding assay.[6] This method is independent of ATP and measures the thermodynamic affinity (dissociation constant, Kd) of a compound for a large panel of kinases.[7] The assay involves a DNA-tagged kinase, an immobilized ligand, and the test compound.[8] If the test compound binds to the kinase's active site, it prevents the kinase from binding to the immobilized ligand, resulting in a reduced amount of captured kinase, which is quantified by qPCR.[8]

Experimental Protocol (Adapted from KINOMEscan® general methodology):

  • Compound Preparation: The test compound (e.g., GSK583) is serially diluted to generate a concentration range for Kd determination.

  • Assay Assembly: In each well of a multi-well plate, the following are combined:

    • A specific DNA-tagged kinase from the panel.

    • An immobilized, active-site directed ligand.

    • The test compound at a defined concentration.

  • Equilibration: The mixture is incubated to allow the binding interactions to reach equilibrium.

  • Capture: The immobilized ligand captures the unbound kinase.

  • Washing: Unbound components are washed away.

  • Quantification: The amount of DNA-tagged kinase bound to the immobilized ligand is quantified using qPCR.

  • Data Analysis: The results are expressed as a percentage of the DMSO control. A dose-response curve is generated to calculate the Kd value for each kinase interaction. The selectivity is visualized using a TREEspot™ dendrogram, which maps the inhibited kinases onto the human kinome tree.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

Principle: CETSA® is a powerful biophysical method to verify drug binding to its target in a cellular environment.[9][10] The principle is based on the ligand-induced thermal stabilization of the target protein.[10] When a drug binds to its target protein, the protein-drug complex is more resistant to heat-induced denaturation and aggregation.[10]

Experimental Protocol (General methodology):

  • Cell Treatment: Intact cells are incubated with the test compound or a vehicle control (DMSO) to allow for cell penetration and target binding.

  • Heating: The cell suspension is divided into aliquots and heated to a range of temperatures for a fixed duration (e.g., 3 minutes).[11][12]

  • Cell Lysis: The cells are lysed to release the cellular proteins.[12]

  • Separation of Soluble and Aggregated Proteins: The aggregated, denatured proteins are separated from the soluble fraction by centrifugation.

  • Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified using methods such as Western blotting, ELISA, or mass spectrometry.

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Comparative Analysis of RIPK2 Inhibitor Selectivity

GSK583, with its 6-fluoro-1H-indazole core, has been characterized as a highly potent and selective inhibitor of RIPK2.[2][13][14] However, like many kinase inhibitors, its development was hampered by off-target liabilities, specifically interaction with the hERG ion channel, and a suboptimal pharmacokinetic profile.[4][14]

Below is a comparative table summarizing the selectivity profiles of GSK583 and other notable RIPK2 inhibitors.

Inhibitor Primary Target IC50/Kd (RIPK2) Selectivity Profile Highlights Inhibitor Type Key References
GSK583 RIPK25 nM (IC50)Highly selective across a panel of over 300 kinases at 1 µM.[4] Off-target activity on the hERG ion channel.[4][15]Type I (ATP-competitive)[4][14][15]
Ponatinib Multi-kinaseLow nMPotent inhibitor of RIPK2, but also targets multiple other kinases (e.g., ABL, VEGFR, FGFR).Type II[2][16]
Regorafenib Multi-kinaseLow nMInhibits RIPK2, but also targets VEGFR, KIT, RET, and others.Type II[2][16]
WEHI-345 RIPK2~16 nM (IC50)Reported to be a more selective RIPK2 inhibitor compared to broad-spectrum kinase inhibitors.[2]Type I[2][16]
CSLP37 RIPK216 nM (IC50)Shows over 20-fold selectivity for RIPK2 versus the off-target ALK2.[4][5][15]Type I[4][5][15]
UH15-15 RIPK28 nM (IC50)Demonstrates over 300-fold selectivity against ALK2.[4][5][15]Type I[4][5][15]

Expert Insights: The data clearly illustrates the trade-offs in kinase inhibitor development. While GSK583 exhibits excellent kinome-wide selectivity, its off-target effects on non-kinase proteins like ion channels proved to be a significant hurdle.[4][14] In contrast, multi-kinase inhibitors like Ponatinib and Regorafenib, while potent against RIPK2, have a broader spectrum of activity which can be beneficial in certain therapeutic contexts (e.g., oncology) but may lead to more side effects.[2][16] The development of compounds like CSLP37 and UH15-15 highlights the ongoing efforts to fine-tune selectivity, even against closely related kinases like ALK2, to achieve a better therapeutic index.[4][5][15]

Experimental Workflow for Selectivity Assessment

Selectivity_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_in_vivo In Vivo Models KinomeScan KINOMEscan® (>400 Kinases) Kd_Determination Kd Determination for Hits KinomeScan->Kd_Determination Identify On/Off-Targets CETSA CETSA® (Target Engagement) Kd_Determination->CETSA Validate Cellular Target Binding Functional_Assay Cell-based Functional Assay (e.g., Cytokine Release) CETSA->Functional_Assay Confirm Functional Activity PK_PD Pharmacokinetics/ Pharmacodynamics Functional_Assay->PK_PD Assess In Vivo Properties Efficacy_Model Disease Efficacy Model PK_PD->Efficacy_Model Evaluate Therapeutic Potential Test_Compound Test Compound (e.g., GSK583) Test_Compound->KinomeScan Broad Selectivity Screen

Caption: A streamlined workflow for assessing kinase inhibitor selectivity.

Conclusion

The assessment of kinase inhibitor selectivity is a cornerstone of modern drug discovery. As exemplified by the 6-fluoro-1H-indazole-containing RIPK2 inhibitor GSK583, achieving high potency and selectivity against the primary kinase target is only one aspect of developing a successful therapeutic. A comprehensive evaluation using a combination of broad-panel biochemical assays like KINOMEscan® and cellular target engagement assays such as CETSA® is crucial. This integrated approach allows for the early identification of both on-target and off-target activities, enabling medicinal chemists to refine molecular structures to optimize the overall pharmacological profile and increase the likelihood of clinical success.

References

  • RIPK2: a promising target for cancer treatment. Frontiers. (2023-05-29). [Link]

  • Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory Diseases. PMC. (n.d.). [Link]

  • Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review. PMC. (2025-05-08). [Link]

  • Discovery of Potent and Selective Receptor-Interacting Serine/Threonine Protein Kinase 2 (RIPK2) Inhibitors for the Treatment of Inflammatory Bowel Diseases (IBDs). ACS Publications. (2022-06-16). [Link]

  • Discovery of a First-in-Class Receptor Interacting Protein 2 (RIP2) Kinase Specific Clinical Candidate, 2-((4-(Benzo[d]thiazol-5-ylamino)-6-(tert-butylsulfonyl)quinazolin-7-yl)oxy)ethyl Dihydrogen Phosphate, for the Treatment of Inflammatory Diseases. ACS Publications. (2019-07-02). [Link]

  • Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review. Frontiers. (2025-05-07). [Link]

  • RIP2 kinase screening hit 1 and the selective inhibitor GSK583. ResearchGate. (n.d.). [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. (2016-07-01). [Link]

  • Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel. PubMed Central. (n.d.). [Link]

  • KINOMEscan® Kinase Profiling Platform. DiscoverX. (n.d.). [Link]

  • Inflammatory Signaling by NOD-RIPK2 Is Inhibited by Clinically Relevant Type II Kinase Inhibitors. DASH (Harvard). (2015-08-27). [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. (2020-12-02). [Link]

  • KINOMEscan Technology. Eurofins Discovery. (n.d.). [Link]

  • RIPK2 - Receptor-interacting serine/threonine-protein kinase 2 - Homo sapiens (Human). UniProt. (n.d.). [Link]

  • 8767 - Gene ResultRIPK2 receptor interacting serine/threonine kinase 2 [ (human)]. NCBI. (n.d.). [Link]

  • RIPK2 inhibitors for disease therapy: Current status and perspectives. ResearchGate. (2025-08-06). [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. (n.d.). [Link]

  • Signaling pathways mediated by RIPK2. Receptor-interacting.... ResearchGate. (n.d.). [Link]

  • Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis. (2024-05-20). [Link]

  • KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. (n.d.). [Link]

  • CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. (2020-08-27). [Link]

  • Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery. (n.d.). [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 6-Fluoro-1H-indazol-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Compound: Hazard Profile and Analogs

6-Fluoro-1H-indazol-5-ol belongs to the family of halogenated indazoles. The presence of a fluorine atom necessitates its classification as a halogenated organic compound.[1][2] While specific toxicity data for this compound is limited, information from analogous structures, such as 6-Fluoro-1H-indazole and 1H-Indazol-5-ol, suggests that it may be harmful if swallowed and can cause skin and serious eye irritation.[3][4] Therefore, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) and engineering controls.

Hazard Classification (Anticipated)DescriptionSource Analogs
Acute Toxicity, OralHarmful if swallowed.1H-Indazol-5-ol[4]
Skin Corrosion/IrritationCauses skin irritation.5-Methyl-1H-indazole-3-carboxylic acid[5]
Serious Eye Damage/Eye IrritationCauses serious eye irritation.5-Amino-1H-indazole[3]
Specific target organ toxicity (single exposure)May cause respiratory irritation.5-Methyl-1H-indazole-3-carboxylic acid[5]

Incompatible Materials: Strong oxidizing agents are generally incompatible with indazole derivatives.[3][6]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 6-Fluoro-1H-indazol-5-ol is a multi-step process that begins with waste characterization and ends with documented, compliant disposal. This workflow ensures the safety of laboratory personnel and the protection of the environment.

DisposalWorkflow cluster_prep Preparation & Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposal A 1. Characterize Waste: Solid vs. Contaminated Materials B 2. Segregate as Halogenated Organic Waste A->B C 3. Use Compatible, Labeled Waste Container B->C D 4. Store in a Designated Satellite Accumulation Area C->D E 5. Arrange for Pickup by Licensed Hazardous Waste Contractor D->E F 6. Document Waste Transfer (Manifest) E->F

Caption: Disposal workflow for 6-Fluoro-1H-indazol-5-ol.

Step 1: Waste Characterization and Personal Protective Equipment (PPE)

Before handling any waste, it is crucial to wear the appropriate PPE. This includes:

  • Eye Protection: Chemical safety goggles are mandatory.[7]

  • Hand Protection: Nitrile gloves are recommended.[8]

  • Body Protection: A lab coat and closed-toe shoes are essential.[8]

All handling of the solid compound and its waste should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[2]

Step 2: Segregation of Waste

As a fluorinated organic compound, 6-Fluoro-1H-indazol-5-ol waste must be segregated as halogenated organic waste .[1][2] Do not mix this waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[9]

Step 3: Containment and Labeling

  • Solid Waste: Unused or expired 6-Fluoro-1H-indazol-5-ol should be collected in a clearly labeled, sealed container.[6][10] The container must be compatible with the chemical and in good condition, free from cracks or leaks.[11][12]

  • Contaminated Materials: Items such as gloves, weighing paper, and pipette tips that are contaminated with the compound should also be placed in a designated, sealed container for halogenated waste.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "6-Fluoro-1H-indazol-5-ol," and a clear indication of its hazards (e.g., "Toxic," "Irritant").[9][11]

Step 4: Spill Management

In the event of a spill, avoid generating dust.[13] Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[6] Ensure the area is then decontaminated. For larger spills, or if you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) department.

Step 5: Storage

Store the sealed hazardous waste container in a designated satellite accumulation area.[12] This area should be secure, well-ventilated, and away from incompatible materials, particularly strong oxidizing agents.[3][6]

Step 6: Final Disposal

The ultimate disposal of 6-Fluoro-1H-indazol-5-ol must be conducted by a licensed hazardous waste disposal facility.[3][13] Under the Resource Conservation and Recovery Act (RCRA), the generator of the waste is responsible for it from "cradle-to-grave."[14]

  • Engage a Professional Service: Your institution's EHS department will have procedures in place for the collection and disposal of hazardous chemical waste.

  • Incineration: The recommended method of disposal for halogenated organic compounds is controlled incineration in a permitted hazardous waste incinerator, often with flue gas scrubbing to neutralize acidic gases produced during combustion.[1][13]

  • Documentation: Ensure that a hazardous waste manifest is completed to document the transfer of the waste to the disposal facility. This is a legal requirement and a critical component of your laboratory's compliance records.[14]

Regulatory Framework: Adherence to EPA and OSHA Standards

The procedures outlined in this guide are designed to comply with the regulations set forth by the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). The EPA governs the disposal of hazardous waste under RCRA, while OSHA sets standards for workplace safety, including the handling of hazardous materials and emergency preparedness.[15][16][17] All laboratory personnel handling hazardous chemicals are required to receive appropriate training.[18]

Decision Matrix for Disposal

The following diagram illustrates the decision-making process for the disposal of materials potentially contaminated with 6-Fluoro-1H-indazol-5-ol.

DecisionMatrix Start Waste Generated IsContaminated Is the item contaminated with 6-Fluoro-1H-indazol-5-ol? Start->IsContaminated HalogenatedWaste Dispose in Halogenated Organic Waste Container IsContaminated->HalogenatedWaste  Yes NonHazardousWaste Dispose as Non-Hazardous Waste IsContaminated->NonHazardousWaste  No

Caption: Decision matrix for waste segregation.

By adhering to these protocols, you ensure a safe laboratory environment, maintain regulatory compliance, and uphold your professional responsibility to protect the environment.

References

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview. [Link]

  • Plastics Europe. (2025, September 8). Guide for the Safe Handling of Fluoropolymer Resins. [Link]

  • Unknown. (n.d.).
  • Washington State University Environmental Health & Safety. (n.d.). Halogenated Solvents. [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Standards. [Link]

  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Indazol-5-ol. PubChem Compound Database. [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. [Link]

  • Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances – HSC Chemistry. [Link]

  • University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. [Link]

  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. [Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. [Link]

  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]

  • ERC. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. [Link]

  • University of Alaska Fairbanks. (n.d.). Introduction to Hazardous Waste Management. [Link]

  • The Society of the Plastics Industry, Inc. (n.d.). Guide to the Safe Handling of Fluoropolymer Resins. [Link]

  • Goodway Technologies. (2022, April 15). The Complete Beginners Guide to Chemical Disposal. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Fluoro-1H-indazol-5-ol
Reactant of Route 2
6-Fluoro-1H-indazol-5-ol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。